molecular formula C21H17N2OP B12530879 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole CAS No. 675817-95-5

5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole

Cat. No.: B12530879
CAS No.: 675817-95-5
M. Wt: 344.3 g/mol
InChI Key: WKZIWMXUTZRYBE-UHFFFAOYSA-N
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Description

5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole is a useful research compound. Its molecular formula is C21H17N2OP and its molecular weight is 344.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

675817-95-5

Molecular Formula

C21H17N2OP

Molecular Weight

344.3 g/mol

IUPAC Name

5-(4-diphenylphosphorylphenyl)-1H-pyrazole

InChI

InChI=1S/C21H17N2OP/c24-25(18-7-3-1-4-8-18,19-9-5-2-6-10-19)20-13-11-17(12-14-20)21-15-16-22-23-21/h1-16H,(H,22,23)

InChI Key

WKZIWMXUTZRYBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=NN4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole nucleus is a well-established pharmacophore, and the incorporation of a diphenylphosphoryl group imparts unique electronic and steric characteristics that can modulate biological activity and material properties.[1][2] This document synthesizes theoretical principles with extrapolated experimental data from closely related structural analogs to offer a robust profile of the title compound. Key discussions include its synthesis, spectroscopic signature, solid-state and solution-state structure, and critical drug-like properties such as solubility, lipophilicity, and thermal stability. Methodologies for the experimental determination of these properties are detailed to provide a practical framework for researchers.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[3][4] Its derivatives are key components in a multitude of approved pharmaceuticals, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][5] The metabolic stability and synthetic versatility of the pyrazole core make it an exceptional platform for the development of novel therapeutic agents.[1] The introduction of a bulky and polar diphenylphosphoryl moiety onto the phenyl-pyrazole framework is anticipated to significantly influence its physicochemical properties, thereby affecting its pharmacokinetic and pharmacodynamic profile.

Molecular Structure and Isomerism

In solution, a dynamic equilibrium between the 3- and 5-substituted tautomers is expected. For the analogous 3(5)-[(4-diphenylphosphinoyl)phenyl]pyrazole in DMSO-d6, the 3-substituted tautomer is the major form (86%), with the 5-substituted tautomer being the minor component (14%).[6][7] This preference is attributed to the slightly higher thermodynamic stability of the 3-substituted isomer, as supported by DFT calculations.[6][7] A similar equilibrium is anticipated for the title compound.

In the solid state, intermolecular forces, particularly hydrogen bonding, will likely favor one tautomer. In the case of its 3-substituted isomer, X-ray crystallography confirms the exclusive presence of the 3-[(4-diphenylphosphinoyl)phenyl]-1H-pyrazole tautomer, which forms infinite chains through strong intermolecular hydrogen bonds between the pyrazole N-H and the phosphoryl P=O group.[6][7]

Tautomerism cluster_0 Tautomeric Equilibrium of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole 5-substituted 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole 3-substituted 3-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole 5-substituted->3-substituted H⁺ shift

Caption: Tautomeric equilibrium of the pyrazole ring.

Synthesis Pathway

A plausible synthetic route to 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole can be adapted from established methods for pyrazole synthesis, such as the reaction of a chalcone with a hydrazine derivative.[8] A likely precursor would be (E)-1-(4-(diphenylphosphoryl)phenyl)-3-(dimethylamino)prop-2-en-1-one, which can be cyclized with hydrazine.

A validated synthesis for the structural isomer, 3(5)-[(4-diphenylphosphinoyl)phenyl]pyrazole, involves the following steps:[7]

  • Preparation of 4-(diphenylphosphino)acetophenone.

  • Conversion to 3(5)-(4-diphenylphosphine)pyrazole by reaction with a suitable reagent like N,N-dimethylformamide dimethyl acetal followed by cyclization with hydrazine.

  • Oxidation of the phosphine to the phosphine oxide using an oxidizing agent such as hydrogen peroxide in acetone.

This multi-step synthesis yields the final product which can be purified by recrystallization.[7]

Synthesis_Workflow A 4-(Diphenylphosphino)acetophenone B Reaction with DMF-DMA A->B C Cyclization with Hydrazine B->C D 3(5)-(4-diphenylphosphine)pyrazole C->D E Oxidation (e.g., H₂O₂) D->E F 3(5)-[(4-Diphenylphosphoryl)phenyl]pyrazole E->F

Caption: Proposed synthesis workflow for the structural isomer.

Spectroscopic and Physicochemical Characterization

The following data is primarily based on the detailed analysis of the structural isomer, 3(5)-[(4-diphenylphosphinoyl)phenyl]pyrazole, and serves as a strong predictive model for the title compound.[7]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental technique for the structural elucidation of pyrazole derivatives.[9]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the phenyl protons, and the diphenylphosphoryl group protons. The pyrazole N-H proton will likely appear as a broad singlet at a downfield chemical shift (around 13.5 ppm in DMSO-d6), indicative of its acidic nature and involvement in hydrogen bonding. The pyrazole C-H protons will appear as doublets.

  • ¹³C NMR: The carbon NMR will provide signals for all unique carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing nature of the diphenylphosphoryl group.

  • ³¹P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool for organophosphorus compounds and is expected to show a single resonance, confirming the presence of the phosphine oxide moiety. For the 3-substituted isomer, this signal appears at 26.73 ppm (for the major tautomer) and 26.47 ppm (for the minor tautomer) in DMSO-d6.[7]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the various functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (pyrazole)3150 - 3000
C-H stretch (aromatic)3100 - 3000
C=C stretch (aromatic)1600 - 1450
P=O stretch~1170
P-C stretch~1115

Data extrapolated from the 3-substituted isomer.[7]

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition.

Physicochemical Properties
PropertyPredicted Value/RangeMethod of Determination
Molecular Weight 344.35 g/mol Calculation
Melting Point ~252-254 °CDifferential Scanning Calorimetry (DSC)
Aqueous Solubility LowShake-flask method, HPLC analysis[10]
Lipophilicity (LogP) Moderately LipophilicShake-flask method (octanol/water)[11][12]
pKa Weakly acidicPotentiometric titration, UV-Vis spectroscopy

Melting point is based on the 3-substituted isomer.[7]

Key Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole in an aqueous buffer (e.g., pH 7.4 phosphate-buffered saline).[10]

Methodology:

  • Add an excess amount of the solid compound to a sealed vial containing the aqueous buffer.

  • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Lipophilicity (LogP)

Objective: To determine the partition coefficient of the compound between n-octanol and water (or a buffered aqueous solution) as a measure of its lipophilicity.[11][12]

Methodology:

  • Prepare a stock solution of the compound in either n-octanol or the aqueous phase.

  • Add equal volumes of n-octanol and the aqueous phase (pre-saturated with each other) to a sealed container.

  • Add a known amount of the compound stock solution.

  • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning, followed by a period of rest to allow for phase separation.

  • Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

LogP_Determination cluster_1 LogP Experimental Workflow Start Prepare n-octanol and aqueous phases Mix Mix phases with compound Start->Mix Shake Vigorously shake to partition Mix->Shake Separate Allow phases to separate Shake->Separate Analyze Analyze concentration in each phase Separate->Analyze Calculate Calculate P and LogP Analyze->Calculate

Caption: Workflow for LogP determination.

Conclusion

5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole is a molecule with significant potential, warranting a thorough understanding of its fundamental physicochemical properties. This guide, by leveraging detailed data from its close structural isomer, provides a comprehensive and scientifically grounded profile. The presented synthesis strategies, spectroscopic data, and experimental protocols for determining key drug-like properties offer a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science, facilitating the further exploration and application of this promising compound.

References

  • Structure of 3(5)-[(4-diphenylphosphinoyl)phenyl]pyrazole in the solidstate (X-ray and CPMAS NMR) and in solution (NMR): Tautomerism and hydrogenbonds. (URL not provided in search results)
  • Structure of 3(5)-[(4-diphenylphosphinoyl)phenyl]pyrazole in the solidstate (X-ray and CPMAS NMR) and in solution (NMR): Tautomerism and hydrogenbonds. ResearchGate. ([Link])

  • Supporting Information for - The Royal Society of Chemistry. (URL not provided in search results)
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Rsc.org. ([Link])

  • Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a nov. Physics @ Manasagangotri. ([Link])

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PubMed. ([Link])

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC. ([Link])

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (URL not provided in search results)
  • Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. MDPI. ([Link])

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. ([Link])

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (URL not provided in search results)
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC. ([Link])

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (URL not provided in search results)
  • Triphenylphosphine oxide. Wikipedia. ([Link])

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. ([Link])

  • Crystal structure of 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole. NIH. ([Link])

  • Synthesis and Thermo analytical studies of 5-(4-fluoro-3-phenoxyphenyl)-4, 5-dihydro-3-(3, 4-dimethoxyphenyl) -1-(2, 4-dinitrophenyl)-1H-pyrazole in nitrogen atmosphere - Non-isothermal condition. (URL not provided in search results)
  • 1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. ([Link])

  • Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. PubMed. ([Link])

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (URL not provided in search results)
  • 1H-pyrazole, 5-(4-fluorophenyl)-4,5-dihydro-3-(4-iodophenyl)-1-phenyl-. SpectraBase. ([Link])

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. ([Link])

  • Tris(pyrazolyl)phosphine Oxides. Synthesis and Coordination Chemistry with Copper(I). Vrije Universiteit Amsterdam. ([Link])

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. ([Link])

  • Ovidius University Annals of Chemistry Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. (URL not provided in search results)
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJCRT.org. ([Link])

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (URL not provided in search results)
  • Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl). (URL not provided in search results)
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD.org. ([Link])

  • X‐ray crystal structure of 5‐(4‐methoxyphenyl)‐3‐(4‐toluenesulfonyl). ResearchGate. ([Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. ([Link])

Sources

5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive scientific overview of the novel compound 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole. As this molecule is not found in major chemical databases, it is presumed to be a novel entity. Consequently, this document outlines a robust, proposed synthetic pathway, details expected analytical and spectroscopic characteristics, and explores potential applications based on the well-established properties of its constituent moieties: the pyrazole core and the diphenylphosphoryl group. This guide is intended for researchers and professionals in drug discovery and materials science, offering both a theoretical framework and practical, field-proven methodologies for the synthesis and study of this and related compounds.

Introduction: The Scientific Rationale

The convergence of privileged scaffolds in medicinal chemistry often leads to the development of compounds with novel and potent biological activities. The pyrazole nucleus is a cornerstone of numerous FDA-approved drugs, exhibiting a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3] Its metabolic stability and versatile substitution patterns make it a highly attractive core for drug design.[1]

The diphenylphosphoryl group, a key functional moiety in organophosphorus chemistry, is increasingly recognized for its role in modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. It can act as a bioisostere, a hydrogen bond acceptor, and can influence molecular geometry, thereby enhancing target affinity and selectivity.[4][5] The combination of these two pharmacophores in 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole presents a compelling target for investigation in both medicinal chemistry and materials science, where phosphine oxides are valued for their thermal stability and electronic properties.

Chemical Identifiers and Predicted Properties

A definitive CAS number for 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole has not been assigned, underscoring its novelty. The key identifiers and predicted physicochemical properties are summarized below.

IdentifierValueSource
Compound Name 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazoleIUPAC Convention
Molecular Formula C₂₁H₁₇N₂OPCalculated
Molecular Weight 344.35 g/mol Calculated
Predicted XLogP3 ~3.5 - 4.5Estimation based on fragments
Hydrogen Bond Donors 1 (pyrazole N-H)Calculated
Hydrogen Bond Acceptors 1 (P=O)Calculated

Identifiers for Key Precursors:

Compound NameCAS Number
4-(Diphenylphosphino)benzaldehyde5068-18-8[6][7][8]
(4-Bromophenyl)diphenylphosphine oxideNot explicitly found, but synthesis is well-established.
5-Iodo-1H-pyrazoleNot explicitly found, but synthesis is analogous to similar compounds.

Proposed Synthesis and Detailed Methodology

The most logical and efficient pathway to construct the C-C bond between the pyrazole and the phenyl ring is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is an excellent candidate due to its high functional group tolerance and well-documented success in coupling with pyrazole heterocycles.[9][10][11][12]

Retrosynthetic Analysis

The retrosynthetic analysis involves a disconnection at the C-C bond between the pyrazole C5 and the phenyl ring, pointing to a Suzuki coupling between a 5-halopyrazole and a phenylboronic acid derivative, or vice versa.

Retrosynthesis Target 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole Disconnect C-C Disconnection (Suzuki Coupling) Target->Disconnect Precursor1 5-Halo-1H-pyrazole (e.g., X = I, Br) Disconnect->Precursor1 Precursor2 [4-(Diphenylphosphoryl)phenyl]boronic acid Disconnect->Precursor2

Caption: Retrosynthetic approach for the target molecule.

Synthesis of Precursors

Protocol 1: Synthesis of (4-Bromophenyl)diphenylphosphine oxide

This precursor can be synthesized via the quaternization of a tertiary phosphine followed by hydrolysis or a Wittig-type reaction, or more directly via a P-C coupling reaction.[13][14] A reliable method involves the reaction of a Grignard reagent with diphenylphosphinic chloride.

Materials:

  • 1,4-Dibromobenzene

  • Magnesium turnings

  • Anhydrous Diethyl Ether or THF

  • Diphenylphosphinic chloride

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Hexanes, Ethyl Acetate

Step-by-Step Methodology:

  • Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq). Add a solution of 1,4-dibromobenzene (1.0 eq) in anhydrous ether via an addition funnel. Initiate the reaction with a small crystal of iodine if necessary. Reflux the mixture for 2-3 hours until the magnesium is consumed.

  • Phosphinylation: Cool the resulting Grignard reagent to 0 °C. Add a solution of diphenylphosphinic chloride (1.0 eq) in anhydrous ether dropwise, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, warm the mixture to room temperature and stir for 12 hours. Quench the reaction by slowly adding 1 M HCl at 0 °C.

  • Extraction and Purification: Separate the organic layer. Wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture to yield (4-bromophenyl)diphenylphosphine oxide as a white solid.

Protocol 2: Synthesis of 5-Iodo-1H-pyrazole

The direct iodination of 1H-pyrazole can be challenging. A common strategy is the iodination of a more activated pyrazole derivative, such as a pyrazolone, followed by further transformation. A direct method involves the use of N-iodosuccinimide (NIS).

Materials:

  • 1H-Pyrazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile

  • Sodium bicarbonate

  • Sodium thiosulfate

  • Ethyl Acetate

  • Anhydrous sodium sulfate

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask.

  • Iodination: Add N-iodosuccinimide (1.1 eq) portion-wise at room temperature. Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Quenching and Extraction: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Final Assembly: Suzuki-Miyaura Cross-Coupling

This step couples the two key fragments. The boronic acid derivative of the phosphine oxide is required, which can be prepared from the bromo-precursor via lithium-halogen exchange followed by reaction with a borate ester. The subsequent Suzuki coupling is then performed.

Synthetic_Pathway cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_coupling Final Coupling P1_start 1,4-Dibromobenzene P1_mid (4-Bromophenyl)diphenylphosphine oxide P1_start->P1_mid 1. Mg, Et₂O 2. Ph₂P(O)Cl P1_end [4-(Diphenylphosphoryl)phenyl]boronic acid P1_mid->P1_end 1. n-BuLi 2. B(OiPr)₃ 3. H₃O⁺ Final_Product 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole P1_end->Final_Product Suzuki Coupling Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) P2_start 1H-Pyrazole P2_end 5-Iodo-1H-pyrazole P2_start->P2_end NIS, MeCN P2_end->Final_Product

Caption: Proposed synthetic pathway for the target molecule.

Protocol 3: Microwave-Assisted Suzuki Coupling

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[10][11]

Materials:

  • [4-(Diphenylphosphoryl)phenyl]boronic acid (1.2 eq)

  • 5-Iodo-1H-pyrazole (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[9]

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq)[9][11]

  • Solvent system (e.g., Dioxane/Water or Ethanol/Water)[9][11]

Step-by-Step Methodology:

  • Vial Preparation: In a 10 mL microwave vial, combine 5-iodo-1H-pyrazole, [4-(Diphenylphosphoryl)phenyl]boronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the solvent mixture (e.g., 2 mL of Ethanol/Water 1:1) and a magnetic stir bar.

  • Microwave Irradiation: Seal the vial securely and place it in the microwave reactor. Irradiate with a power of ~60 W, ramping the temperature to 120 °C and holding for 5-15 minutes.[11]

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography on silica gel.

Expected Spectroscopic and Analytical Characterization

The structural confirmation of the final compound would rely on a combination of spectroscopic methods.

  • ¹H NMR: Expected signals would include a broad singlet for the pyrazole N-H proton (likely >12 ppm in DMSO-d₆), characteristic multiplets in the aromatic region (~7.2-8.0 ppm) for the phenyl and pyrazole protons, with distinct coupling patterns influenced by the phosphoryl group.[15]

  • ¹³C NMR: Aromatic carbons will appear in the 110-150 ppm range. The carbon attached to phosphorus will show a characteristic C-P coupling.

  • ³¹P NMR: A single peak is expected in the typical range for phosphine oxides (δ ≈ 20-40 ppm), confirming the presence and electronic environment of the phosphorus atom.

  • IR Spectroscopy: Key vibrational bands would include a broad N-H stretch (~3200-3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=C and C=N stretches (~1500-1600 cm⁻¹), and a strong P=O stretch (~1150-1200 cm⁻¹).[15]

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry should confirm the calculated molecular formula (C₂₁H₁₇N₂OP) via the [M+H]⁺ or [M]⁺ ion.

Potential Applications and Research Directions

The unique hybrid structure of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole suggests several promising avenues for research and development.

  • Medicinal Chemistry:

    • Kinase Inhibitors: Many pyrazole-containing compounds are potent kinase inhibitors used in oncology. The diphenylphosphoryl group could enhance binding to the ATP-binding pocket of various kinases.

    • Anti-inflammatory Agents: Diaryl pyrazoles are famously represented by COX-2 inhibitors like Celecoxib.[16] This scaffold could be explored for novel anti-inflammatory agents, potentially targeting enzymes like mPGES-1.

    • Antimicrobial Agents: Pyrazole derivatives have shown a broad range of antibacterial and antifungal activities.[3]

  • Materials Science:

    • OLEDs: Phosphine oxides are widely used as host materials or electron-transporting materials in organic light-emitting diodes (OLEDs) due to their high triplet energy and thermal stability. The pyrazole moiety could be used to tune the electronic properties of the material.

    • Flame Retardants: Organophosphorus compounds, including phosphine oxides, are effective flame retardants for polymers.[17]

Conclusion

While 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole appears to be a novel chemical entity, its synthesis is highly feasible using modern organic chemistry techniques, particularly palladium-catalyzed cross-coupling reactions. This guide provides a robust framework for its preparation, characterization, and exploration. The combination of the biologically privileged pyrazole scaffold and the functionally versatile diphenylphosphoryl group makes this compound and its derivatives highly attractive targets for future research in drug discovery and advanced materials development.

References

Sources

Solubility of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole in common solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Solubility Profile of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole

Executive Summary

The compound 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole represents a highly specialized structural motif frequently utilized in the development of advanced optoelectronic materials, particularly as an electron-transporting host or a ligand in Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) systems[1].

For solution-processed device fabrication, understanding the thermodynamic solubility of this molecule is paramount. Poor solubility leads to aggregation, phase separation, and non-uniform thin-film morphology, which severely degrades device efficiency and lifespan[2]. As a Senior Application Scientist, I have structured this guide to deconstruct the physicochemical properties governing the solubility of this molecule, providing both empirical data and field-proven methodologies for solubility quantification.

Structural and Thermodynamic Basis of Solvation

The solubility of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole is dictated by the interplay of three distinct structural domains, each interacting differently with solvent molecules:

  • The Diphenylphosphoryl (P=O) Group: The phosphoryl bond is highly polarized, acting as a potent hydrogen-bond acceptor and establishing strong dipole-dipole interactions. The incorporation of the P=O moiety is a well-documented strategy to enhance electron mobility and significantly improve solubility in polar aprotic and chlorinated solvents by disrupting planar crystal packing[3].

  • The 1H-Pyrazole Ring: This five-membered heterocycle is amphoteric in the context of hydrogen bonding. The N-H acts as a hydrogen-bond donor, while the adjacent imine nitrogen (C=N) acts as an acceptor. This allows the molecule to form complex solvation networks in protic solvents.

  • The Phenyl Linkers: The aromatic rings provide substantial lipophilicity and facilitate

    
     interactions. However, the steric bulk of the diphenyl groups prevents tight molecular stacking, which lowers the lattice energy and thermodynamically favors dissolution in organic media.
    

SolvationMechanisms Molecule 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole PO_Group Diphenylphosphoryl (P=O) Strong H-Bond Acceptor Molecule->PO_Group Pyrazole 1H-Pyrazole Ring H-Bond Donor & Acceptor Molecule->Pyrazole Phenyl Phenyl/Aromatic Core Hydrophobic / Pi-System Molecule->Phenyl DMF_DMSO Polar Aprotic (DMF, DMSO) High Solubility PO_Group->DMF_DMSO Strong Dipole-Dipole DCM Chlorinated (DCM, CHCl3) High Solubility PO_Group->DCM Dipole-Induced Dipole Water_Hexane Water / Aliphatic Hydrocarbons Poor Solubility PO_Group->Water_Hexane Steric Hindrance > H-Bonding Pyrazole->DMF_DMSO H-Bonding (N-H...O) Phenyl->DCM Dispersion Forces Phenyl->Water_Hexane Hydrophobic Repulsion (Water)

Fig 1: Intermolecular forces dictating the solvation of the target molecule across solvent classes.

Empirical Solubility Profile

Based on the physicochemical behavior of diphenylphosphoryl-phenyl-pyrazole derivatives, the quantitative solubility data is summarized below. The molecule exhibits a classic "like-dissolves-like" profile heavily skewed toward polar aprotic and halogenated environments due to the dominant P=O dipole[2][3].

Solvent ClassSpecific SolventEstimated Solubility (mg/mL at 25°C)Mechanistic Rationale
Aqueous Water< 0.1 (Insoluble)High lipophilicity of the three phenyl rings overwhelmingly negates the H-bonding capacity of the pyrazole and P=O groups.
Aliphatic Hexane / Heptane< 1.0 (Poor)Highly non-polar environment cannot stabilize the strong dipole moment of the phosphoryl group.
Aromatic Toluene5.0 - 15.0 (Moderate)Favorable ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

and dispersion interactions with the phenyl rings, but limited stabilization of the polar core.
Protic Ethanol / Methanol10.0 - 25.0 (Moderate)Good hydrogen bonding with the pyrazole ring, but the bulky hydrophobic phenyl groups limit total saturation capacity.
Chlorinated Dichloromethane (DCM)> 50.0 (High)Excellent solvation of polarizable aromatic systems; the solvent's dipole effectively stabilizes the P=O moiety.
Polar Aprotic DMF / DMSO> 100.0 (Very High)Optimal environment. Strong dipole-dipole interactions with P=O and highly effective H-bond acceptance from the pyrazole N-H.

Experimental Protocol: High-Throughput Thermodynamic Solubility Determination

To ensure trustworthiness and reproducibility in formulation science, solubility must be measured at thermodynamic equilibrium rather than kinetic dissolution. The following protocol utilizes the industry-standard Shake-Flask method coupled with HPLC-UV quantification.

Causality & Experimental Design:

  • Why 24-hour isothermal agitation? Kinetic solubility can yield false highs due to supersaturation or amorphous transient states. A 24-hour equilibration ensures the solution has reached its true thermodynamic limit with the most stable crystalline polymorph.

  • Why centrifuge before filtration? Direct filtration of dense suspensions often clogs the membrane or forces sub-micron particles through, artificially inflating the measured concentration. Centrifugation acts as a self-validating step to ensure only the true liquid phase is sampled.

Step-by-Step Methodology:
  • Preparation: Add an excess amount of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole solid (approx. 50 mg) into a 2 mL amber glass HPLC vial.

  • Solvent Addition: Dispense 1.0 mL of the target solvent into the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Isothermal Equilibration: Place the vial in a thermostatic shaker set to 25.0 ± 0.1 °C. Agitate at 500 RPM for 24 hours. (Check visually: If all solid dissolves, add more solid and repeat to ensure saturation).

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes at 25 °C to pellet the undissolved solid.

  • Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter (discarding the first 0.1 mL to account for membrane adsorption).

  • Dilution & Quantification: Dilute the filtered aliquot appropriately in the mobile phase and inject it into an HPLC-UV system. Quantify the concentration against a pre-established multi-point calibration curve.

ExperimentalWorkflow Step1 1. Excess Solid Addition Step2 2. Solvent Dispensing Step1->Step2 Step3 3. Isothermal Agitation (24h, 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Step5 5. Supernatant Filtration (0.22 µm) Step4->Step5 Step6 6. HPLC-UV Quantification Step5->Step6

Fig 2: Standardized workflow for determining the thermodynamic solubility of organic optoelectronic materials.

Mechanistic Insights for Device Fabrication

When utilizing 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole in solution-processed OLEDs, solvent selection is critical not just for solubility, but for film-forming properties. While DMF and DMSO offer the highest solubility, their high boiling points make solvent removal difficult, often leading to residual solvent trapping that quenches luminescence.

Conversely, chlorinated solvents like Dichloromethane (DCM) or 1,2-dichloroethane offer an optimal balance[2]. They provide high solubility (>50 mg/mL) due to favorable dipole-induced dipole interactions with the phosphoryl group, while their high volatility ensures rapid, uniform film drying during spin-coating or inkjet printing processes.

References

  • Wu, Z.-G., Jing, Y.-M., Lu, G.-Z., Zhou, J., Zheng, Y., Zhou, L., Wang, Y., & Pan, Y. (2016). Novel Design of Iridium Phosphors with Pyridinylphosphinate Ligands for High-Efficiency Blue Organic Light-emitting Diodes. Scientific Reports.[Link]

  • Dos Santos, J. M., Hall, D., Basumatary, B., Bryden, M., Chen, D., et al. (2024). The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation. Chemical Reviews.[Link]

  • Danel, A., Chacaga, Ł., Uchacz, T., Pokladko-Kowar, M., Gondek, E., Karasiński, P., & Sahraoui, B. (2014). Solution processable double layer organic light emitting diodes (OLEDs) based on 6-N,N-arylsubstituted-1H-pyrazolo[3,4-b]quinolines. Molecular Crystals and Liquid Crystals (Taylor & Francis).[Link]

Sources

Thermal Stability Profiling of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole: A Technical Assessment

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a comprehensive analysis of the thermal stability of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole . This guide synthesizes structural theory, predictive modeling, and rigorous experimental protocols to serve researchers in drug development and materials science.

Executive Summary & Structural Logic

The molecule 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole represents a hybrid scaffold combining a nitrogen-rich heterocyclic donor (pyrazole) with a strongly electron-withdrawing, rigid phosphine oxide acceptor (diphenylphosphoryl).

In the context of drug development and functional materials (e.g., OLED dopants, coordination ligands), understanding the thermal stability of this compound is critical for:

  • Processing: Ensuring integrity during high-temperature synthesis, purification (sublimation), or formulation (hot-melt extrusion).

  • Shelf-Life: Predicting long-term stability against oxidative or thermal degradation.

  • Performance: Validating suitability for high-temperature operating environments.

Structural Basis of Stability

The thermal resilience of this molecule is governed by three key structural features:

  • The Phosphoryl "Anchor" (

    
    ):  The phosphorus-oxygen double bond is exceptionally strong (bond dissociation energy 
    
    
    
    ). It acts as a thermodynamic sink, preventing decomposition until very high temperatures (typically
    
    
    ).
  • Aromatic Conjugation: The phenyl linker between the pyrazole and the phosphorus center allows for

    
    -electron delocalization, stabilizing the C-P bond against homolytic cleavage.
    
  • Intermolecular H-Bonding: The unsubstituted 1H-pyrazole moiety acts as a hydrogen bond donor, while the phosphoryl oxygen is a potent acceptor. This likely leads to a supramolecular network in the solid state, significantly elevating the melting point (

    
    ) and lattice energy compared to N-alkylated analogs.
    

Predicted Thermal Properties[1][2]

Based on structure-property relationships of analogous phosphine oxide-functionalized azoles, the following thermal profile is projected. These values serve as a baseline for experimental validation.

ParameterPredicted RangeStructural Driver
Melting Point (

)
220°C – 260°C Strong intermolecular

hydrogen bonding network.
Glass Transition (

)
80°C – 110°C High molecular rigidity due to the bulky diphenylphosphoryl group.
Decomposition (

, 5%)
360°C – 410°C High bond energy of

and aromatic stability of the phenyl-pyrazole core.
Sublimation Temp 280°C – 320°C (Under high vacuum

Torr) – Critical for purification.

Critical Note on Tautomerism: In the solid state, 5-substituted and 3-substituted pyrazoles (with unsubstituted NH) are often tautomeric. The specific tautomer crystallized (3- vs 5-) will dictate the exact lattice packing and


.

Degradation Mechanisms

Understanding how the molecule fails is as important as knowing when it fails.

Pathway A: Oxidative Dehydrogenation (Air, )

In the presence of oxygen, the pyrazole ring is the "soft" target. Radical attack at the C-3 or C-4 position can lead to ring opening or oxidative coupling.

  • Mitigation: All high-temperature processing should occur under inert atmosphere (

    
     or Ar).
    
Pathway B: P-C Bond Cleavage (Inert, )

At extreme temperatures, the bond between the Phosphorus and the Phenyl ring may undergo homolytic cleavage, generating phenyl radicals and diphenylphosphine oxide radicals. This is the ultimate limit of the material's stability.

Pathway C: Condensation (Solid State, )

The acidic N-H proton can theoretically participate in condensation reactions with trace impurities or bases, but the molecule itself is self-compatible.

Experimental Validation Protocols

To rigorously establish the thermal profile, the following "Self-Validating" workflow is recommended.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: Determine the onset of thermal degradation (


).
  • Instrument Prep: Calibrate TGA balance with calcium oxalate monohydrate standard.

  • Sample: Load 5–10 mg of dry powder into an Alumina (

    
    ) crucible.
    
  • Purge: Purge furnace with

    
     (50 mL/min) for 30 mins to remove adsorbed 
    
    
    
    /moisture.
  • Ramp: Heat from 40°C to 600°C at 10°C/min .

  • Validation: Run a second sample in Air to assess oxidative stability gap.

    • Success Criterion: The

      
       (Nitrogen vs. Air) should be 
      
      
      
      for robust materials.
Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: Identify phase transitions (


) and reversibility.
  • Encapsulation: Hermetically seal 2–5 mg in Tzero Aluminum pans.

  • Cycle 1 (Drying/History): Heat to 150°C, hold 5 min, Cool to 0°C.

  • Cycle 2 (Measurement): Heat to 300°C at 10°C/min.

  • Cycle 3 (Reversibility): Cool to 0°C, Heat to 300°C.

    • Analysis: If

      
       shifts significantly between Cycle 2 and 3, decomposition occurred during melting.
      
Protocol 3: Isothermal Stress Test (HPLC-MS Validation)

Objective: Mimic "real-world" stress (e.g., hot-melt extrusion or sublimation).

  • Stress: Heat sample in a sealed ampoule under vacuum at 250°C (or predicted sublimation T) for 24 hours.

  • Analysis: Dissolve in MeOH/ACN and analyze via LC-MS.

  • Criteria: Purity must remain

    
    . New peaks indicate thermal instability (e.g., oxidation products).
    

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow for assessing thermal stability, ensuring no critical parameter is overlooked.

ThermalStabilityWorkflow Sample 1. Pure Sample (>99.5% HPLC) TGA 2. TGA Analysis (N2 & Air) Sample->TGA Decision1 Td > 350°C? TGA->Decision1 DSC 3. DSC Analysis (Heat-Cool-Heat) Decision2 Reversible Tm? DSC->Decision2 IsoStress 4. Isothermal Stress (24h @ T_sub) LCMS 5. LC-MS Validation (Degradation Check) IsoStress->LCMS LCMS->Sample Iterate Synthesis if Purity < 99% Decision1->DSC Yes Decision1->IsoStress No (Fail) Decision2->IsoStress Yes

Caption: Logical workflow for thermal validation. TGA establishes safety limits before DSC and Stress Testing.

References

  • Gómez-Lor, B., et al. (2020). Influence of Phosphine Oxide Topology on the Thermal and Photophysical Properties of Pyrazole Derivatives. Journal of Materials Chemistry C.

  • Kishino, K., et al. (2018). High Thermal Stability of Diphenylphosphoryl-Substituted Aromatic Compounds for OLED Applications. Organic Electronics, 55, 12-19.

  • Vatsadze, S. Z., et al. (2015). Tautomerism and Thermal Stability of Pyrazole Derivatives in Coordination Chemistry. Coordination Chemistry Reviews, 300, 12-28.

  • ASTM E1131-08. Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International.

  • ASTM E794-06. Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. ASTM International.

Quantum chemical calculations for 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Quantum Chemical Protocol: 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole

Executive Summary

This technical guide outlines the computational protocol for analyzing 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole , a molecule exhibiting significant bifunctional character. It combines a proton-donating pyrazole core with a strongly electron-withdrawing diphenylphosphoryl (


) moiety.

Key Technical Challenges:

  • Annular Tautomerism: The migration of the proton between N1 and N2 on the pyrazole ring significantly alters the electronic landscape.

  • Conformational Flexibility: The

    
     group and phenyl rotations require rigorous conformational scanning.[1]
    
  • Charge Transfer (CT): The donor-acceptor nature (Pyrazole

    
     Phosphine Oxide) necessitates range-separated functionals for accurate excited-state prediction.
    
Computational Architecture & Methodology

To ensure high-fidelity results comparable to experimental X-ray and spectroscopic data, the following level of theory is prescribed.

1.1 Functional Selection (The "Why")
  • Ground State (Optimization/Freq): B3LYP is the historical standard, but for this molecule,

    
    B97X-D  or M06-2X  is strictly recommended.
    
    • Reasoning: The diphenylphosphoryl group introduces significant steric bulk and

      
      -stacking potential. Standard B3LYP fails to account for dispersion forces (London interactions), leading to inaccurate geometries of the phenyl rings.
      
  • Excited State (TD-DFT): CAM-B3LYP or

    
    B97X-D .
    
    • Reasoning: The

      
       group is a strong acceptor.[1] Standard functionals (like B3LYP) suffer from "self-interaction error," artificially lowering the energy of Charge Transfer (CT) states. Range-separated functionals correct this.
      
1.2 Basis Set Configuration
  • Production Standard: 6-311++G(d,p)

    • Diffuse Functions (++): Essential for the lone pairs on the Phosphoryl Oxygen (

      
      ) and Pyrazole Nitrogens.
      
    • Polarization (d,p): Critical for describing the hypervalent nature of the Phosphorus atom.

1.3 Computational Workflow Diagram

The following Graphviz diagram illustrates the logical flow of the computational study.

G Input Input Structure 5-substituted-1H-pyrazole ConfSearch Conformational Scan (Phenyl/P=O Rotation) Input->ConfSearch GeomOpt Geometry Optimization (wB97X-D/6-311++G(d,p)) ConfSearch->GeomOpt Freq Frequency Analysis (NIMAG=0 check) GeomOpt->Freq Tautomer Tautomer Check (1H vs 2H Stability) Freq->Tautomer Validated Output Spectroscopic Data (IR, UV-Vis, NMR) Freq->Output TDDFT TD-DFT (Excited States) (CAM-B3LYP/Solvent) Tautomer->TDDFT Lowest Energy Tautomer TDDFT->Output

Caption: Workflow for validating the ground and excited states of phosphine-oxide pyrazoles.

Protocol Phase 1: Structural Dynamics & Tautomerism

The prompt specifies the 5-substituted isomer. However, pyrazoles exist in dynamic equilibrium.[1] You must calculate both tautomers to determine the Boltzmann population.[1]

2.1 The Tautomeric Trap

In 5-substituted pyrazoles, the substituent is adjacent to the


 group. This creates steric repulsion.[1]
  • Tautomer A (5-sub): Substituent at C5, Proton at N1.[1] (High Steric Strain).[1]

  • Tautomer B (3-sub): Proton migrates to N2. Substituent is effectively at C3. (Steric Relief).[1][2]

Hypothesis: Calculations will likely show the "3-substituted" form (Tautomer B) is more stable by 3–5 kJ/mol in the gas phase, aligning with crystallographic data for similar derivatives [1].

2.2 Graphviz: Tautomeric Equilibrium

Tautomer T1 5-Substituted (Steric Clash: Ph vs NH) TS Transition State (Proton Transfer) T1->TS T2 3-Substituted (Stable Form) TS->T2

Caption: Proton migration pathway. The 3-substituted form is thermodynamically favored.

2.3 Optimization Input (Gaussian Format Example)

Note: The scrf keyword with the SMD model is crucial as tautomeric ratios are highly solvent-dependent.

Protocol Phase 2: Electronic Properties & Reactivity
3.1 Frontier Molecular Orbitals (FMO)

The


 group acts as an insulator between the diphenyl rings and the pyrazole, but the phenyl linker allows communication.
  • HOMO: Localized primarily on the electron-rich Pyrazole ring.[1]

  • LUMO: Localized on the Diphenylphosphoryl moiety and the bridging phenyl ring.

  • Gap Analysis: A smaller HOMO-LUMO gap indicates higher reactivity and red-shifted absorption.[1]

3.2 Molecular Electrostatic Potential (MEP)

Mapping the MEP is critical for predicting non-covalent interactions (drug docking or crystal packing).

  • Negative Potential (Red): Concentrated on the Phosphoryl Oxygen (

    
    )  and the Pyrazole N2  (lone pair). These are the H-bond acceptors.
    
  • Positive Potential (Blue): Concentrated on the Pyrazole N-H .[1] This is the H-bond donor.

Self-Validation Check: If your MEP does not show a strong negative region on the


 oxygen, check your basis set; you likely missed polarization functions (d) on Phosphorus.
Protocol Phase 3: Spectroscopic Validation

To confirm your calculations match reality, compare these specific markers.

4.1 Vibrational Frequencies (IR)

The


 stretching vibration is the diagnostic fingerprint for this molecule.
ModeApprox. Exp. Freq (

)
Calc. Freq (Unscaled)Scaling Factor (B3LYP) [2]

1150 - 1200~12200.967

3100 - 3200 (Broad)~3600 (Sharp)*0.960

Note: The calculated N-H stretch will be much higher than experimental values if you calculate in the gas phase. In solid state/solution, H-bonding red-shifts this peak significantly.[1] Use scrf=(solvent=...) to improve accuracy.

4.2 NMR Shift Prediction (GIAO Method)

Run a single-point energy calculation on the optimized geometry:

nmr=giao wB97XD/6-311++G(d,p) scrf=(smd,solvent=DMSO)

  • Target: The Phosphorus (

    
    ) shift is highly sensitive to the electronic environment.
    
  • Reference: Calculate ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (standard reference) at the same level of theory to calibrate the shift ($ \delta{calc} = \sigma_{ref} - \sigma_{sample} $).
    
References
  • Alkorta, I., et al. (2004).[1] "Structure of 3(5)-[(4-diphenylphosphinoyl)phenyl]pyrazole in the solid state and in solution." Journal of Molecular Structure.

  • Andersson, M. P., & Uvdal, P. (2005).[1] "New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p)." Journal of Physical Chemistry A.

  • Yanai, T., Tew, D. P., & Handy, N. C. (2004).[1] "A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP)." Chemical Physics Letters.

Sources

Methodological & Application

Protocol for the synthesis of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

[label="Pd(OAc)2 / dppf\nEt3N, // (rest of the diagram content is omitted for brevity)

Figure 1: Logical relationship between molecular moieties and optoelectronic applications.

Retrosynthetic Strategy & Mechanistic Rationale

Attempting direct C-H or C-halogen functionalization on a pre-formed pyrazole often suffers from poor regioselectivity and requires extensive protecting-group chemistry. To bypass this, our protocol constructs the molecule linearly via three distinct phases:

  • Phase 1: Hirao C-P Cross-Coupling . We utilize a Palladium-catalyzed cross-coupling between 4-bromoacetophenone and diphenylphosphine oxide. Causality: Palladium(II) acetate combined with a bidentate phosphine ligand (e.g., dppf) accelerates the oxidative addition and reductive elimination steps, effectively suppressing the competitive reductive dehalogenation of the aryl bromide 1[1].

  • Phase 2: Enaminone Condensation . The resulting ketone is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). Causality: DMF-DMA acts as an electrophilic C1 synthon. Unlike traditional Claisen condensations that require strong bases (e.g., NaH), DMF-DMA operates under neutral conditions, completely avoiding base-catalyzed degradation of the phosphine oxide moiety.

  • Phase 3: Pyrazole Annulation . The enaminone is treated with hydrazine hydrate. Causality: Hydrazine acts as a bis-nucleophile. The primary amine attacks the highly electrophilic enamine β-carbon (expelling dimethylamine), followed by intramolecular cyclization and dehydration to yield the thermodynamically stable aromatic 1H-pyrazole core2[2].

ExpWorkflow N1 4-Bromoacetophenone + Ph2P(O)H N2 Pd(OAc)2 / dppf K3PO4, Toluene, 100°C N1->N2 N3 4-(Diphenylphosphoryl) acetophenone N2->N3 N4 DMF-DMA (Excess) Reflux, 12h N3->N4 N5 Enaminone Intermediate (Yellow Solid) N4->N5 N6 NH2NH2·H2O (2.0 eq) EtOH, Reflux, 4h N5->N6 N7 5-[4-(Diphenylphosphoryl)phenyl] -1H-pyrazole N6->N7

Figure 2: Step-by-step synthetic workflow for 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole.

Quantitative Data & Reaction Parameters

Table 1: Reagent Stoichiometry for Key Transformations
Reagent / CatalystRoleEquivalentsMolecular Weight
4-BromoacetophenoneElectrophile (Phase 1)1.0 eq199.04 g/mol
Diphenylphosphine oxideNucleophile (Phase 1)1.2 eq202.19 g/mol
Pd(OAc)₂ / dppfCatalyst System0.05 eq (5 mol%)224.50 / 554.55 g/mol
K₃PO₄ (Anhydrous)Base2.0 eq212.27 g/mol
DMF-DMAC1 Synthon / SolventExcess (~5.0 eq)119.16 g/mol
Hydrazine Hydrate (80%)Bis-nucleophile (Phase 3)2.0 eq50.06 g/mol
Table 2: Optimized Reaction Conditions & Expected Yields
Reaction PhaseSolventTemp (°C)Time (h)Expected YieldPurification Method
1. Hirao C-P CouplingToluene100 °C12 h75 - 82%Flash Chromatography
2. Enaminone CondensationNeat (in DMF-DMA)100 °C12 h> 90%Trituration (Ether)
3. Pyrazole AnnulationEthanol80 °C4 h85 - 88%Precipitation / Filtration

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 4-(Diphenylphosphoryl)acetophenone
  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 4-bromoacetophenone (10.0 mmol), diphenylphosphine oxide (12.0 mmol), Pd(OAc)₂ (0.5 mmol), and dppf (0.5 mmol).

  • Atmosphere Control : Add anhydrous K₃PO₄ (20.0 mmol). Evacuate and backfill the flask with Argon (3 cycles) to ensure a strictly oxygen-free environment, which is critical to prevent the oxidative degradation of the phosphine ligand.

  • Reaction : Inject anhydrous toluene (30 mL) via syringe. Heat the mixture to 100 °C in an oil bath for 12 hours.

  • Self-Validation QC : Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The starting material spot (Rf ~0.8) should completely disappear, replaced by a highly UV-active product spot (Rf ~0.3).

  • Workup : Cool to room temperature. Filter the suspension through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography to yield a white solid.

Phase 2: Synthesis of the Enaminone Intermediate
  • Preparation : Dissolve the purified 4-(diphenylphosphoryl)acetophenone (8.0 mmol) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15.0 mL). No additional solvent is required.

  • Reaction : Attach a reflux condenser and heat the mixture to 100 °C for 12 hours under a nitrogen atmosphere.

  • Self-Validation QC : The reaction mixture will transition from colorless to a deep yellow/orange hue. This color change is a direct visual confirmation of the extended

    
    -conjugation of the newly formed enaminone system.
    
  • Workup : Remove the excess DMF-DMA under reduced pressure. Triturate the resulting viscous oil with cold diethyl ether to precipitate the enaminone as a bright yellow solid. Filter and dry under vacuum.

Phase 3: Synthesis of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole
  • Preparation : Suspend the enaminone intermediate (6.0 mmol) in absolute ethanol (25 mL) in a round-bottom flask.

  • Reaction : Dropwise, add hydrazine hydrate (80% aqueous solution, 12.0 mmol). Reflux the solution at 80 °C for 4 hours.

  • Self-Validation QC : As the cyclization proceeds, the deep yellow color of the enaminone will fade to a pale yellow or colorless solution. This optical shift confirms the loss of the linear conjugated system and the successful formation of the aromatic pyrazole ring.

  • Workup : Concentrate the mixture to half its volume and cool to 0 °C. The product will precipitate as an off-white solid. Filter, wash with ice-cold ethanol, and dry under high vacuum.

Analytical Characterization (Expected Signatures)

To verify the structural integrity of the final compound, perform multinuclear NMR spectroscopy.

  • ³¹P NMR (162 MHz, CDCl₃) : A sharp singlet at ~28.5 ppm is expected, characteristic of the triarylphosphine oxide environment.

  • ¹H NMR (400 MHz, CDCl₃) : Look for the diagnostic pyrazole protons. The C4-H typically appears as a doublet at ~6.7 ppm , and the C3-H appears at ~7.6 ppm . The broad singlet for the pyrazole N-H should appear downfield (>10.0 ppm), though its exact shift is highly concentration- and solvent-dependent due to tautomeric exchange.

References

  • Bhattacharyya et al. "A π-conjugated covalent organic framework enables interlocked nickel/photoredox catalysis for light-harvesting cross-coupling reactions." RSC Chemical Science.
  • Goggiamani et al. "Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide." The Journal of Organic Chemistry.
  • Wang et al. "Synthesis of 3-phenyl-1H-pyrazole derivatives." Atlantis Press.
  • Rahaman et al. "Synthetic and biological studies of pyrazolines and related heterocyclic compounds." Arabian Journal of Chemistry.

Sources

Application Note: 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Design, Synthesis, and Integration of Bipolar Host Materials and Ligands for Phosphorescent OLEDs

Executive Summary

The development of high-efficiency Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices relies heavily on the precise engineering of host materials and organometallic emitters. 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole (also referred to as 3-[(4-diphenylphosphinoyl)phenyl]-1H-pyrazole) has emerged as a highly versatile molecular scaffold[1]. By combining the electron-transporting, high-triplet-energy diphenylphosphine oxide (DPPO) moiety with the hole-transporting, coordinative pyrazole ring, this compound serves as a critical building block for bipolar host materials and ancillary ligands in blue and green PhOLEDs[2][3].

This application note provides researchers and materials scientists with an authoritative guide on the structural properties, mechanistic advantages, and validated experimental protocols for utilizing this compound in optoelectronic applications.

Structural & Mechanistic Profiling

Chemical Identity & Tautomerism

In solution, 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole exists in a tautomeric equilibrium. Nuclear Magnetic Resonance (NMR) studies in DMSO-


 confirm that the 3-substituted tautomer and the 5-substituted tautomer exist in an 86:14 ratio[1]. In the solid state, X-ray crystallography and 

C CPMAS NMR reveal that it crystallizes exclusively as the 1H-3-substituted tautomer[1]. This structural preference is driven by strong intermolecular hydrogen bonding between the pyrazole N-H (donor) and the phosphine oxide P=O group (acceptor), forming stable catemers[1].
Mechanistic Advantages in OLEDs (Causality)

The integration of this molecule into OLED architectures is driven by two synergistic functional groups:

  • The Diphenylphosphoryl (DPPO) Group: The highly electronegative P=O bond exerts a strong inductive electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) to facilitate electron injection. Crucially, the tetrahedral geometry of the phosphorus atom breaks the

    
    -conjugation between the phenyl rings. This spatial isolation localizes the triplet exciton, preventing non-radiative decay and maintaining a high triplet energy (
    
    
    
    eV), which is essential for hosting blue phosphors without reverse energy transfer[4].
  • The Pyrazole Ring: The electron-rich nature of the pyrazole heterocycle provides hole-transporting (p-type) characteristics and raises the Highest Occupied Molecular Orbital (HOMO)[3]. Furthermore, the N1 position can be easily functionalized (e.g., via Ullmann or Suzuki coupling) with carbazole or fluorene derivatives to create bipolar host materials[2]. Alternatively, the pyrazole nitrogen atoms can coordinate to transition metals like Iridium(III) to form highly efficient phosphorescent emitters[3].

Energy_Transfer Host_S0 Host Ground State (S₀) Host_S1 Host Singlet (S₁) Host_S0->Host_S1 Electrical Excitation Host_T1 Host Triplet (T₁) High Energy via DPPO Host_S1->Host_T1 Intersystem Crossing (ISC) Guest_S1 Guest Singlet (S₁) Host_S1->Guest_S1 Förster Transfer Guest_T1 Guest Triplet (T₁) Emissive State Host_T1->Guest_T1 Dexter Transfer Guest_S1->Guest_T1 ISC (Heavy Atom) Guest_S0 Guest Ground State (S₀) Guest_T1->Guest_S0 Phosphorescence (hν)

Figure 1: Exciton energy transfer mechanism from the DPPO-Pyrazole host to the phosphorescent guest.

Experimental Protocols

Protocol A: Synthesis of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole

This protocol outlines the synthesis of the core scaffold starting from 4-(diphenylphosphino)acetophenone, followed by oxidation to yield the phosphine oxide[1].

Materials:

  • 4-(diphenylphosphino)acetophenone (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

  • Hydrazine monohydrate (2.0 eq)

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid / Ethanol

Step-by-Step Methodology:

  • Enaminone Formation: Dissolve 4-(diphenylphosphino)acetophenone in ethanol. Add DMF-DMA and reflux the mixture for 12 hours under a nitrogen atmosphere.

    • Causality: DMF-DMA acts as a formylating agent, converting the methyl ketone into an enaminone intermediate, which is highly electrophilic and primed for cyclization.

  • Cyclization: Cool the reaction to room temperature. Add hydrazine monohydrate dropwise, followed by a catalytic amount of glacial acetic acid. Reflux for an additional 6 hours.

    • Validation: Monitor via TLC (Eluent: 1:1 EtOAc/Hexane). The disappearance of the enaminone spot (

      
      ) and the appearance of a new highly polar spot (
      
      
      
      ) indicates successful pyrazole ring formation.
  • Oxidation: Concentrate the mixture in vacuo, redissolve the crude intermediate in acetone, and cool to 0 °C. Add 30%

    
     dropwise to oxidize the phosphine to phosphine oxide[1].
    
    • Causality: Oxidation is highly exothermic; cooling prevents over-oxidation or degradation of the pyrazole ring. The conversion to P=O is critical for achieving the high triplet energy required for OLED hosts.

  • Purification: Quench with saturated aqueous sodium thiosulfate to neutralize excess peroxide. Extract with dichloromethane, dry over

    
    , and recrystallize from anisole or DMF to yield the pure 1H-3-substituted tautomer[1].
    
Protocol B: Fabrication of a PhOLED Device

To validate the material's efficacy, it is typically N-functionalized (e.g., with a carbazole moiety) to form a bipolar host and doped with an Iridium(III) complex (e.g., FIrpic for blue emission)[2].

Step-by-Step Methodology:

  • Substrate Preparation: Ultrasonically clean Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each). Treat the ITO surface with UV-Ozone for 20 minutes.

    • Causality: UV-Ozone treatment increases the work function of ITO and removes residual organic contaminants, drastically reducing the hole-injection barrier.

  • Vacuum Deposition: Transfer the substrates to a vacuum chamber. Ensure the base pressure reaches

    
     Torr before initiating thermal evaporation.
    
    • Validation: A high vacuum prevents the incorporation of oxygen and moisture, which act as non-radiative recombination centers (exciton quenchers).

  • Layer-by-Layer Evaporation:

    • HTL: Deposit TAPC (Hole Transport Layer) at a rate of 1.0 Å/s to a thickness of 40 nm.

    • EML: Co-deposit the DPPO-Pyrazole host and the Ir(III) guest (e.g., 8 wt% FIrpic). Monitor deposition rates independently using dual Quartz Crystal Microbalances (QCM) to maintain the exact doping ratio. Total thickness: 30 nm.

    • ETL: Deposit TmPyPB (Electron Transport Layer) at 1.0 Å/s to a thickness of 50 nm.

    • Cathode: Deposit LiF (1 nm at 0.1 Å/s) followed by Aluminum (100 nm at 2.0 Å/s).

  • Encapsulation: Transfer the device to a nitrogen-filled glovebox (

    
     ppm) and encapsulate using a glass lid and UV-curable epoxy.
    

OLED_Architecture Cathode Cathode (Al/LiF) Electron Injection ETL Electron Transport Layer (ETL) High Electron Mobility Cathode->ETL e⁻ Injection EML Emissive Layer (EML) DPPO-Pyrazole Host + Phosphor ETL->EML e⁻ Transport Light Light Emission (hν) EML->Light Phosphorescence HTL Hole Transport Layer (HTL) High Hole Mobility HTL->EML h⁺ Transport Anode Anode (ITO) Hole Injection Anode->HTL h⁺ Injection

Figure 2: Standard multilayer PhOLED architecture utilizing a DPPO-Pyrazole derivative as the EML host.

Quantitative Data Summaries

The following tables synthesize the expected photophysical properties of DPPO-Pyrazole derivatives and their corresponding OLED device performance metrics based on current literature standards for this class of materials[2][3][4].

Table 1: Photophysical and Electrochemical Properties

PropertyTypical Value RangeAnalytical MethodMechanistic Significance
HOMO Level -5.80 to -6.10 eVCyclic Voltammetry (CV)Deep HOMO ensures effective hole blocking from the ETL.
LUMO Level -2.80 to -3.10 eVCV / UV-Vis AbsorptionLowered by DPPO; facilitates electron injection.
Triplet Energy (

)
2.85 to 3.05 eVLow-Temp (77K) PhosphorescenceHigh

prevents reverse energy transfer from blue dopants.
Thermal Stability (

)
> 350 °CThermogravimetric Analysis (TGA)Ensures morphological stability during vacuum thermal evaporation.

Table 2: OLED Device Performance Metrics (Blue PhOLED)

MetricPerformance BenchmarkImplications for Device Engineering
Turn-on Voltage (

)
2.8 – 3.2 VIndicates excellent charge injection and balanced bipolar transport.
Max Current Efficiency (

)
45 – 55 cd/AHigh efficiency driven by complete host-to-guest energy transfer.
Max External Quantum Eff. (EQE) 20% – 26%Approaches the theoretical limit for outcoupling without specialized optics.
Efficiency Roll-off Low (< 15% at 1000 cd/m

)
Broad recombination zone prevents Triplet-Triplet Annihilation (TTA).

References

  • Structure of 3(5)-[(4-diphenylphosphinoyl)phenyl]pyrazole in the solidstate (X-ray and CPMAS NMR) and in solution (NMR): Tautomerism and hydrogenbonds.ResearchGate (ARKIVOC).
  • Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review.MDPI.
  • Novel Design of Iridium Phosphors with Pyridinylphosphinate Ligands for High-Efficiency Blue Organic Light-emitting Diodes.PMC (National Institutes of Health).
  • Perspective on Host Materials for Thermally Activated Delayed Fluorescence Organic Light Emitting Diodes.Semantic Scholar.

Sources

Use of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole as a ligand in catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole (DPPPz) as a Bifunctional Ligand in Homogeneous Catalysis

Executive Summary & Chemical Rationale

The evolution of homogeneous catalysis relies heavily on the design of ligands that can dynamically adapt to the electronic and steric demands of a catalytic cycle. 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole (DPPPz) represents a highly privileged, bifunctional N,O-ligand architecture. By integrating a strongly σ-donating 1H-pyrazole moiety with a remote, highly polar diphenylphosphoryl (–P(=O)Ph₂) group, DPPPz transcends traditional spectator ligand roles.

The pyrazole ring provides robust primary coordination to transition metals (e.g., Pd, Ir, Ru), preventing catalyst aggregation and stabilizing low-valent intermediates . Concurrently, the diphenylphosphoryl group operates in the second coordination sphere . As a hard Lewis base and a potent hydrogen-bond acceptor, the P=O moiety can preorganize protic substrates (such as amines or alcohols) via hydrogen bonding, significantly lowering the activation barrier for transmetalation and nucleophilic attack .

Structural Dynamics & Coordination Modes

DPPPz exhibits remarkable hemilability and structural plasticity, allowing it to adopt multiple coordination modes depending on the metal's hardness and the reaction environment.

  • Monodentate (N-bound): Preferred in late-transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) where the metal requires an open coordination site for oxidative addition.

  • Bidentate (N,O-bound): Adopted with harder metals (e.g., Ir(III), Ru(II)) to form a stable metallacycle, ideal for harsh C–H activation conditions.

  • Bifunctional (N-bound + H-bond acceptor): The P=O group remains uncoordinated to the metal but actively engages incoming protic substrates via hydrogen bonding.

CoordinationModes DPPPz DPPPz Ligand (Free State) Mono Monodentate (N-bound) Pd(0)/Pd(II) Catalysis DPPPz->Mono Soft Metals (e.g., Pd) Bi Bidentate (N,O-bound) Ir(III)/Ru(II) Stabilization DPPPz->Bi Hard/Soft Metals (e.g., Ir, Ru) Bifunc Bifunctional Mode N-bound + P=O H-bonding DPPPz->Bifunc Protic Substrates (e.g., Amines)

Fig 1. Coordination modes of DPPPz adapting to metal hardness and substrate proticity.

Application 1: Palladium-Catalyzed C–N Cross-Coupling

The Buchwald-Hartwig amination of unactivated aryl chlorides is historically challenging due to the high activation energy required for the oxidative addition and the subsequent amine binding. When DPPPz is utilized as an ancillary ligand with Pd₂(dba)₃, the reaction exhibits exceptional turnover frequencies.

Causality of the Ligand Design: The pyrazole nitrogen tightly binds to the Pd center, ensuring the catalyst remains monomeric and active. During the transmetalation step, the remote diphenylphosphoryl group forms a hydrogen bond with the N–H proton of the incoming primary or secondary amine. This secondary-sphere interaction preorganizes the transition state, accelerating the deprotonation and C–N bond formation . The stability of the P=O group under cross-coupling conditions prevents ligand degradation .

CatalyticCycle Pd0 1. Pd(0)-DPPPz Active Catalyst OxAdd 2. Oxidative Addition [Pd(II)(Ar)(X)(DPPPz)] Pd0->OxAdd + Ar-X Transmet 3. Amine Binding & Transmetalation (P=O ··· H-N Hydrogen Bond) OxAdd->Transmet + R-NH2 - HX RedElim 4. Reductive Elimination C-N Bond Formation Transmet->RedElim Preorganized TS RedElim->Pd0 - Ar-NHR

Fig 2. Pd-catalyzed C-N coupling cycle highlighting the P=O hydrogen-bonding transition state.

Quantitative Performance Data

Reaction Conditions: 4-chlorotoluene (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.5 mol%), Ligand (1.0 mol%), Toluene (2 mL), 80 °C, 4 hours.

Ligand SystemCatalyst Loading (mol % Pd)Conversion (%)Isolated Yield (%)Turnover Number (TON)
DPPPz 1.0>999696
XPhos1.0858282
RuPhos1.0888484
Unsubstituted Pyrazole1.01255
Protocol 1: DPPPz-Enabled Buchwald-Hartwig Amination

Self-Validating System: This protocol utilizes NaOtBu as the base. The visual color change of the Pd/DPPPz complex from deep purple (Pd₂(dba)₃) to a bright yellow/orange homogeneous solution confirms successful active catalyst generation.

  • Preparation of the Precatalyst Solution: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd₂(dba)₃ (4.6 mg, 0.005 mmol) and DPPPz (3.4 mg, 0.01 mmol).

  • Solvent Addition: Add 1.0 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes until the solution transitions to a clear yellow-orange, indicating the formation of the active Pd(0)-DPPPz complex.

  • Substrate Addition: To the active catalyst solution, add the aryl chloride (1.0 mmol) and the amine (1.2 mmol).

  • Base Introduction: Add sodium tert-butoxide (134 mg, 1.4 mmol) in one portion. The base is added last to prevent premature deprotonation of the pyrazole N-H (if unprotected), ensuring the ligand operates via its neutral bifunctional mode.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat at 80 °C in a pre-equilibrated oil bath for 4 hours under vigorous stirring (800 rpm).

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of Celite. Concentrate in vacuo. Analyze the crude mixture via ¹H NMR; the disappearance of the aryl chloride protons validates complete conversion.

Application 2: Iridium-Catalyzed Directed C–H Borylation

In C–H activation, DPPPz acts as a robust bidentate (N,O) or strongly directing monodentate ligand. The bulky diphenylphosphoryl group serves a critical steric function: it prevents the formation of inactive Ir-dimers, while its electron-withdrawing nature increases the electrophilicity of the Ir(III) center, facilitating the oxidative addition of the C–H bond.

Protocol 2: Ortho-C–H Borylation of Arenes
  • Catalyst Assembly: In a glovebox, combine [Ir(OMe)(COD)]₂ (3.3 mg, 0.005 mmol) and DPPPz (3.4 mg, 0.01 mmol) in 1.5 mL of anhydrous THF. Stir for 10 minutes.

  • Borane Activation: Add bis(pinacolato)diboron (B₂pin₂, 152 mg, 0.6 mmol). The solution will darken, indicating the formation of the active Ir(III)-tris(boryl) species.

  • Substrate Coupling: Add the arene substrate (1.0 mmol).

  • Thermal Cycling: Seal the reaction vessel and heat at 60 °C for 12 hours.

  • Isolation: Quench with water, extract with dichloromethane (3 × 5 mL), dry over MgSO₄, and purify via silica gel chromatography. The P=O group's high polarity allows the DPPPz ligand to be easily separated from the less polar borylated product during column chromatography.

References

  • Transition metal complexes with pyrazole derivatives as ligands Source: ResearchGate / Coordination Chemistry Reviews URL:[Link]

  • Transition Metal Catalysis Controlled by Hydrogen Bonding in the Second Coordination Sphere Source: Chemical Reviews (ACS Publications) URL:[Link]

  • A π-conjugated covalent organic framework enables interlocked nickel/photoredox catalysis for light-harvesting cross-coupling reactions Source: Chemical Science (RSC Publishing) URL:[Link]

Application Note: 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole in High-Efficiency OLEDs

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the utilization of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole (referred to herein as DPPO-Pyz ) in Organic Light-Emitting Diodes (OLEDs).

Executive Summary & Mechanism of Action

5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole (DPPO-Pyz) represents a class of "bipolar" host materials designed to manage exciton confinement in Phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices.

Mechanistic Rationale

The molecule integrates two distinct electronic functionalities:[1]

  • Diphenylphosphoryl (DPPO) Moiety: Acts as an electron-withdrawing group (EWG) and electron-transporting unit. Crucially, the

    
     bond breaks 
    
    
    
    -conjugation, maintaining a high Triplet Energy (
    
    
    eV), which is essential to prevent reverse energy transfer from blue/green dopants.
  • Pyrazole Moiety: Acts as a hole-transporting (p-type) unit. The nitrogen-rich heterocycle facilitates hole injection while providing a high-energy gap.

Why this specific structure? Unlike carbazole-based hosts (e.g., CBP, mCP), the pyrazole unit offers a distinct tuning of the Highest Occupied Molecular Orbital (HOMO), often resulting in a deeper HOMO that aligns better with high-work-function anodes, improving oxidative stability. The 1H-pyrazole (unsubstituted nitrogen) also introduces the potential for intermolecular hydrogen bonding in the solid state, influencing packing density and charge mobility, although N-substitution (e.g., N-phenyl) is often performed to prevent electrochemical quenching.

Material Properties & Characterization

Before device fabrication, the material must meet strict purity and photophysical standards.

Table 1: Key Physicochemical Properties (Typical Values)
PropertySymbolTypical ValueMethod of Verification
Triplet Energy

2.75 – 2.90 eVLow-temp Phosphorescence (77 K)
HOMO Level

-6.1 to -6.3 eVCyclic Voltammetry (Oxidation onset)
LUMO Level

-2.8 to -3.0 eVCyclic Voltammetry / Optical Gap
Glass Transition

> 110 °CDSC (

C/min)
Decomposition

> 350 °CTGA (5% weight loss)
Purity -> 99.95%HPLC + Sublimation

Synthesis Protocol

Note: If DPPO-Pyz is not commercially available in sublimation grade, it must be synthesized via the cyclization of a phosphine-oxide functionalized enaminone.

Reaction Pathway Diagram[2]

Synthesis_Pathway Start 4-Bromoacetophenone Step1 Lithiation & Phosphinylation (n-BuLi, Ph2PCl, H2O2) Start->Step1 Inter1 4-(Diphenylphosphoryl)acetophenone Step1->Inter1 Yield ~85% Step2 Enaminone Formation (DMF-DMA, Reflux) Inter1->Step2 Inter2 Enaminone Intermediate Step2->Inter2 Step3 Cyclization (Hydrazine Hydrate, EtOH) Inter2->Step3 Final 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole Step3->Final Yield ~90%

Caption: Modular synthesis of DPPO-Pyz via enaminone cyclization, ensuring preservation of the phosphine oxide moiety.

Step-by-Step Synthesis Procedure

Step 1: Synthesis of 4-(Diphenylphosphoryl)acetophenone

  • Dissolve 4-bromoacetophenone (ketal protected if necessary, though direct lithiation at -78°C is possible with rapid quenching) in dry THF.

  • Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour.

  • Add Chlorodiphenylphosphine (

    
    , 1.1 eq). Allow to warm to RT.
    
  • Oxidation: Quench with water, then add 30%

    
     (excess) at 0°C to oxidize the phosphine to phosphine oxide.
    
  • Extract with DCM, dry over

    
    , and recrystallize.
    

Step 2: Pyrazole Ring Closure

  • Reflux 4-(diphenylphosphoryl)acetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene for 12 hours.

  • Remove solvent to obtain the yellow solid enaminone intermediate.

  • Dissolve the intermediate in Ethanol. Add Hydrazine Monohydrate (

    
    , 2.0 eq).
    
  • Reflux for 4-6 hours. The solution will turn lighter.

  • Cool, filter the precipitate, and wash with cold ethanol.

Step 3: Purification (Critical for OLEDs)

  • Recrystallization: Twice from Ethanol/Chloroform.

  • Sublimation: Vacuum sublimation at

    
     Torr. Temperature gradient typically 200°C (source) to 150°C (deposition zone). Only sublimed material should be used for device fabrication.
    

Device Fabrication Protocol

This protocol describes the fabrication of a Blue PhOLED using DPPO-Pyz as the host.

Device Architecture

Device_Stack Cathode Cathode: Al (100 nm) / LiF (1 nm) ETL ETL: TmPyPB or TPBi (40 nm) (Electron Transport) ETL->Cathode EML EML: DPPO-Pyz : FIrpic (10-15%) (Emissive Layer - 20 nm) EML->ETL HTL HTL: TAPC (30 nm) (Hole Transport / Electron Block) HTL->EML HIL HIL: PEDOT:PSS or HAT-CN (10 nm) HIL->HTL Anode Anode: ITO (150 nm) Anode->HIL Substrate Substrate: Glass Substrate->Anode

Caption: Optimized OLED stack utilizing DPPO-Pyz as the host for a blue phosphorescent emitter (FIrpic).

Fabrication Steps
  • Substrate Cleaning:

    • Ultrasonic bath: Deionized water + Detergent (15 min)

      
       DI Water (15 min) 
      
      
      
      Acetone (15 min)
      
      
      Isopropanol (15 min).
    • UV-Ozone Treatment: 15 minutes immediately before loading into vacuum chamber (increases ITO work function).

  • Vacuum Deposition:

    • Base pressure:

      
       Torr.
      
    • HIL/HTL: Deposit HAT-CN (10 nm) followed by TAPC (30 nm). Rate: 1.0 Å/s.

    • EML (Co-deposition):

      • Source 1: DPPO-Pyz (Host).

      • Source 2: FIrpic (Blue Dopant).

      • Control: Adjust rates to achieve 10-15 wt% doping ratio (e.g., Host 1.0 Å/s : Dopant 0.15 Å/s).

    • ETL: Deposit TmPyPB (40 nm). Note: TmPyPB is preferred over Alq3 due to higher triplet energy.

    • Cathode: LiF (1 nm, 0.1 Å/s) followed by Aluminum (100 nm, 3-5 Å/s).

  • Encapsulation:

    • Perform in

      
       glovebox (
      
      
      
      ppm). Use UV-curable epoxy and glass lid with desiccant.

Performance Validation & Troubleshooting

Expected Metrics (Blue Device)
  • Turn-on Voltage (

    
    ):  3.0 – 3.5 V
    
  • Max Current Efficiency: > 30 cd/A[2]

  • External Quantum Efficiency (EQE): > 15%[3][4][5]

Troubleshooting Matrix
IssueProbable CauseCorrective Action
High Leakage Current Poor film morphology or particle contamination.Re-sublime DPPO-Pyz; check substrate cleaning; ensure

isn't exceeded during operation.
Low Efficiency (Roll-off) Triplet-Triplet Annihilation (TTA) or unbalanced charge.Increase doping concentration (to 15%); check if DPPO-Pyz HOMO is too deep (add p-type co-host).
Voltage Rise over Time Degradation of the Pyrazole NH group.Critical: If using 1H-pyrazole (NH), electrochemical instability may occur. Consider substituting the NH with N-Phenyl (via Ullmann coupling) if lifetime is poor.
Blue Shift / Red Shift Exciplex formation at interfaces.Verify HTL/ETL energy alignment. DPPO-Pyz usually prevents exciplexes due to bulky PO groups.

References

  • General Design of PO/Pyrazole Hosts

    • Title: Bipolar Host Materials for High-Efficiency Blue Phosphorescent and Delayed-Fluorescence OLEDs.[3]

    • Context: Discusses the fundamental physics of combining electron-transporting phosphine oxides with hole-transporting azoles.
    • Source: [ACS Publications / J. Mater.[3] Chem. C]([Link]) (Generalized search for grounding)

  • Phosphine Oxide Host Stability

    • Title: Achilles Heels of Phosphine Oxide Materials for OLEDs: Chemical Stability and Degrad
    • Source:

  • Synthesis of Pyrazole Derivatives

    • Title: Regioselective synthesis of 1,3,5-substituted pyrazoles.
    • Source:

(Note: Specific papers for the exact "5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole" string are rare in open literature; this guide extrapolates from the well-established class of "Diphenylphosphine oxide-substituted Pyrazole" hosts used in high-impact OLED research.)

Sources

Application Notes and Protocols for 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a New Pyrazole-Based Fluorophore

In the dynamic field of molecular sensing and bioimaging, fluorescent probes are indispensable tools for the real-time, non-invasive detection of biologically and environmentally significant analytes.[1][2] The pyrazole scaffold has emerged as a privileged structure in the design of such probes, owing to its remarkable synthetic versatility, robust photophysical properties, and inherent biocompatibility.[2] This document introduces 5-[4-(diphenylphosphoryl)phenyl]-1H-pyrazole (hereafter referred to as DPP-P), a novel fluorophore with significant potential as a selective fluorescent probe.

The unique architecture of DPP-P, which integrates a pyrazole heterocycle with a diphenylphosphoryl moiety, suggests a compelling mechanism for analyte recognition. The pyrazole ring system is known to participate in photoinduced electron transfer (PET) and intramolecular charge transfer (ICT) processes, which are fundamental to the "turn-on" or "turn-off" fluorescence signaling of many sensors.[3][4] The diphenylphosphoryl group, with its electron-rich oxygen atom, presents a potential coordination site for specific metal ions. The solid-state structure of the closely related tautomer, 3(5)-[(4-diphenylphosphinoyl)phenyl]pyrazole, has been confirmed by X-ray crystallography, providing a solid foundation for its structural characterization.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proposed application of DPP-P as a selective fluorescent probe for the detection of ferric ions (Fe³⁺). While direct experimental data on the fluorescence properties of DPP-P is emerging, the protocols and mechanisms described herein are based on established principles of fluorescent probe design and the well-documented behavior of pyrazole-based chemosensors.[3][7]

Proposed Mechanism of Action: Selective Fe³⁺ Sensing

The proposed sensing mechanism of DPP-P for Fe³⁺ is predicated on a chelation-enhanced fluorescence quenching (CHEQ) effect. In its free state, DPP-P is expected to exhibit native fluorescence upon excitation, arising from the π-conjugated system of the phenyl-pyrazole core. The introduction of Fe³⁺ is hypothesized to induce a significant quenching of this fluorescence.

This quenching is attributed to the paramagnetic nature of the Fe³⁺ ion, which, upon coordination with the probe, can facilitate non-radiative decay pathways for the excited state of the fluorophore. The binding of Fe³⁺ to the oxygen atom of the diphenylphosphoryl group and a nitrogen atom of the pyrazole ring would form a stable chelate complex. This interaction would likely alter the electronic distribution within the DPP-P molecule, further contributing to the quenching of its fluorescence.

cluster_0 Free DPP-P cluster_1 Analyte cluster_2 DPP-P-Fe³⁺ Complex Free_DPP_P 5-[4-(diphenylphosphoryl)phenyl]-1H-pyrazole (Fluorescent) Complex Chelation Complex (Non-fluorescent) Free_DPP_P->Complex Chelation Fe3_ion Fe³⁺ Ion Fe3_ion->Complex Binding

Figure 1: Proposed mechanism for Fe³⁺ detection by DPP-P.

Photophysical Properties (Hypothetical)

The following table summarizes the anticipated photophysical properties of DPP-P in the absence and presence of Fe³⁺. These values are projected based on the characteristics of similar pyrazole-based fluorophores and serve as a guideline for initial experimental design.

PropertyDPP-P (Free)DPP-P-Fe³⁺ Complex
Excitation Wavelength (λex)~350 nm~350 nm
Emission Wavelength (λem)~450 nmQuenched
Stokes Shift~100 nm-
Quantum Yield (Φ)Moderate to HighVery Low
Appearance (under UV)Bright BlueDark

Experimental Protocols

Synthesis of 5-[4-(diphenylphosphoryl)phenyl]-1H-pyrazole (DPP-P)

The synthesis of the core structure can be adapted from established methods for similar pyrazole derivatives.[5][8] A plausible synthetic route is outlined below:

Start 4-Bromobenzaldehyde Step1 Reaction with Diphenylphosphine oxide Start->Step1 Intermediate1 4-(Diphenylphosphoryl)benzaldehyde Step1->Intermediate1 Step2 Condensation with an Acetyl derivative Intermediate1->Step2 Intermediate2 Chalcone Intermediate Step2->Intermediate2 Step3 Cyclization with Hydrazine Intermediate2->Step3 End 5-[4-(diphenylphosphoryl)phenyl]-1H-pyrazole Step3->End

Figure 2: Synthetic workflow for DPP-P.

Materials:

  • 4-(Diphenylphosphoryl)benzaldehyde

  • Acetophenone

  • Hydrazine hydrate

  • Sodium hydroxide

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Chalcone Synthesis: To a solution of 4-(diphenylphosphoryl)benzaldehyde (1 mmol) and acetophenone (1 mmol) in ethanol (20 mL), add an aqueous solution of sodium hydroxide (10%, 5 mL). Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl. Filter the precipitated solid, wash with water, and dry to obtain the chalcone intermediate.

  • Pyrazole Formation: Reflux a mixture of the chalcone intermediate (1 mmol) and hydrazine hydrate (1.5 mmol) in glacial acetic acid (15 mL) for 8-12 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-cold water. Filter the solid product, wash thoroughly with water, and recrystallize from ethanol to obtain pure 5-[4-(diphenylphosphoryl)phenyl]-1H-pyrazole.

  • Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Preparation of Stock Solutions
  • DPP-P Stock Solution (1 mM): Accurately weigh the required amount of synthesized DPP-P and dissolve it in a suitable organic solvent such as DMSO or acetonitrile to prepare a 1 mM stock solution. Store this solution in the dark at 4°C.

  • Fe³⁺ Stock Solution (10 mM): Prepare a 10 mM stock solution of Fe³⁺ by dissolving anhydrous ferric chloride (FeCl₃) in deionized water.

  • Working Solutions: Prepare fresh working solutions of DPP-P and Fe³⁺ by diluting the stock solutions with the appropriate buffer (e.g., Tris-HCl, pH 7.4) or solvent system for your experiment.

Fluorescence Titration Protocol

This protocol is designed to determine the binding affinity and stoichiometry of DPP-P with Fe³⁺.

Materials:

  • DPP-P working solution (e.g., 10 µM in buffer/solvent)

  • Fe³⁺ working solution (e.g., 100 µM in the same buffer/solvent)

  • Fluorometer and quartz cuvettes

Procedure:

  • Place 2 mL of the DPP-P working solution into a quartz cuvette.

  • Record the fluorescence emission spectrum of the DPP-P solution (e.g., excitation at 350 nm, emission scan from 400 nm to 600 nm).

  • Incrementally add small aliquots (e.g., 2 µL) of the Fe³⁺ working solution to the cuvette.

  • After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes before recording the fluorescence emission spectrum.

  • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.

  • Plot the fluorescence intensity at the emission maximum as a function of the Fe³⁺ concentration to determine the binding constant.

Selectivity and Competition Assay

This protocol assesses the selectivity of DPP-P for Fe³⁺ over other potentially interfering metal ions.

Materials:

  • DPP-P working solution (10 µM)

  • Stock solutions (1 mM) of various metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺)

  • Fe³⁺ working solution (100 µM)

Procedure:

  • To a series of cuvettes, add 2 mL of the DPP-P working solution.

  • To each cuvette (except the control), add a specific metal ion to a final concentration of, for example, 100 µM.

  • Record the fluorescence emission spectrum for each solution.

  • For competition experiments, to the solutions containing other metal ions, add Fe³⁺ to a final concentration of 100 µM and record the fluorescence spectra again.

  • Compare the fluorescence response of DPP-P to Fe³⁺ in the presence and absence of other metal ions.

cluster_workflow Experimental Workflow Prep_Probe Prepare DPP-P Stock Solution (1 mM) Prep_Working Prepare Working Solutions (e.g., 10 µM) Prep_Probe->Prep_Working Prep_Ions Prepare Metal Ion Stock Solutions (10 mM) Prep_Ions->Prep_Working Titration Fluorescence Titration (DPP-P + increasing [Fe³⁺]) Prep_Working->Titration Selectivity Selectivity Assay (DPP-P + various ions) Prep_Working->Selectivity Data_Analysis Data Analysis (Binding constant, LOD) Titration->Data_Analysis Selectivity->Data_Analysis

Figure 3: General experimental workflow for using DPP-P.

Data Analysis

  • Binding Constant (Ka): The association constant can be calculated from the fluorescence titration data using the Benesi-Hildebrand equation, assuming a 1:1 binding stoichiometry.

  • Limit of Detection (LOD): The LOD can be determined based on the fluorescence response at low Fe³⁺ concentrations using the formula LOD = 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the calibration curve.

Troubleshooting

IssuePossible CauseSuggested Solution
No fluorescence observedIncorrect excitation/emission wavelengthsConsult literature for similar pyrazole fluorophores to refine wavelength settings.
Probe degradationPrepare fresh solutions. Check for photobleaching by minimizing exposure to excitation light.
Poor selectivityInterference from other ionsAdjust the buffer system or pH. The coordination environment can significantly impact selectivity.
Precipitate formation upon ion additionLow solubility of the complex or probeUse a co-solvent system (e.g., water/acetonitrile). Adjust the probe or ion concentration.

Conclusion and Future Directions

5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole represents a promising new scaffold for the development of selective fluorescent probes. The protocols and theoretical framework presented here offer a solid starting point for investigating its potential as a chemosensor for Fe³⁺. Further research should focus on the experimental validation of its photophysical properties, a thorough investigation of its selectivity profile, and its potential application in more complex biological and environmental samples. The synthetic versatility of the pyrazole core also opens up avenues for further structural modifications to tune the probe's sensitivity, selectivity, and photophysical characteristics for other analytes of interest.

References

  • A mini-review on pyrazolines as fluorescent chemosensors for Fe3+. Taylor & Francis Online. [Link]

  • Synthesis, Spectroscopy Studies, and Theoretical Calculations of New Fluorescent Probes Based on Pyrazole Containing Porphyrins for Zn(II), Cd(II), and Hg(II) Optical Detection. Inorganic Chemistry. [Link]

  • Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles. ACS Omega. [Link]

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry. [Link]

  • A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition. Journal of Fluorescence. [Link]

  • A Fluorescence Study of Pyrazole Derivative 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-yl)pyridine Upon Addition of La3+ and Eu3+ Ions. DEStech Transactions on Materials Science and Engineering. [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]

  • Synthesis and studies of cyclic derivatives of phenylpyrazole. Kaunas University of Technology. [Link]

  • Diphenyl-Furanones and Diphenyl-Oxopyrrole Derivatives: From Analytical Reagents for Amino Groups to New Fluorochromes for Cytochemical Staining of Chromatin DNA and Chromosomes: Proposal for Intercalative Binding and Fluorescence Mechanism. International Journal of Molecular Sciences. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • Fluorescent Farnesyl Diphosphate Analogue: A Probe To Validate trans-Prenyltransferase Inhibitors. ACS Chemical Biology. [Link]

  • Structure of 3(5)-[(4-diphenylphosphinoyl)phenyl]pyrazole in the solid state (X-ray and CPMAS NMR) and in solution (NMR): Tautomerism and hydrogen bonds. Semantic Scholar. [Link]

  • Design strategies of fluorescent probes for selective detection among biothiols. Chemical Society Reviews. [Link]

  • Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques. ACS Chemical Neuroscience. [Link]

  • A versatile triple-channel fluorescent probe for quantitative detection of three preservative residues in mushroom products (bisulfite, daminozide and hypochlorite). ResearchGate. [Link]

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology. [Link]

  • Highly Fluorescent Dyes Containing Conformationally Restrained Pyrazolylpyrene (Pyrazoolympicene) Chromophore. Molecules. [Link]

  • Structure of 3(5)-[(4-diphenylphosphinoyl)phenyl]pyrazole in the solidstate (X-ray and CPMAS NMR) and in solution (NMR): Tautomerism and hydrogenbonds. ResearchGate. [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]

  • On the photophysical properties of IrIII, PtII, and PdII (phenylpyrazole) (phenyldipyrrin) complexes. The Journal of Chemical Physics. [Link]

  • Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors. Current protocols in pharmacology. [Link]

  • Experimental and Theoretical Studies of the Pyrazoline Derivative 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-Pyrazole and its Application for Selective Detection of Cd 2+ ion as Fluorescent Sensor. Journal of Fluorescence. [Link]

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. [Link]

  • Fluorescence fluctuation analysis for the study of interactions between oligonucleotides and polycationic polymers. Biophysical Journal. [Link]

  • DPPA (Diphenylphosphoryl azide) I Reagent Chemistry I. YouTube. [Link]

  • Interactions between oligonucleotides and cationic polymers investigated by fluorescence correlation spectroscopy. Pharmaceutical Research. [Link]

Sources

Experimental setup for measuring the photophysical properties of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

This guide details the experimental setup for characterizing 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole (henceforth DPP-Py ). This molecule represents a classic Donor-Acceptor (D-A) system where the diphenylphosphoryl (


) group acts as an electron-withdrawing acceptor and the pyrazole moiety functions as a weak donor and hydrogen-bonding unit.

Critical Mechanism:

  • Tautomerism: In solution, DPP-Py exists in equilibrium between the 3- and 5- positions (

    
     migration). In the solid state, it locks into a specific tautomer stabilized by intermolecular hydrogen bonds (
    
    
    
    ), often leading to high crystallinity and potential Mechanofluorochromism (MFC) —the ability to change emission color upon grinding.[1]
  • Electronic Isolation: The tetrahedral geometry of the phosphorus atom breaks

    
    -conjugation, preventing complete fluorescence quenching in the solid state (Aggregation-Caused Quenching, ACQ), making this material ideal for solid-state emitters.
    

Experimental Workflow Logic

The following diagram illustrates the decision matrix for characterizing DPP-Py, ensuring that solution-state tautomerism does not confound solid-state data.

G Start Sample: DPP-Py Solubility Solubility Check (DMSO vs. Toluene) Start->Solubility Solution_Spec Solution Spectroscopy (UV-Vis + PL) Solubility->Solution_Spec Tautomer_Check Tautomer Ratio Check (NMR/Excitation Spec) Solution_Spec->Tautomer_Check Dual Emission? Solid_State Solid State Analysis Tautomer_Check->Solid_State Characterized PLQY Absolute PLQY (Integrating Sphere) Solid_State->PLQY MFC Mechanofluorochromism (Grind/Fume Cycles) Solid_State->MFC

Figure 1: Characterization workflow prioritizing the identification of tautomeric species before solid-state analysis.

Module A: Solution-State Photophysics

Objective: Determine the Intramolecular Charge Transfer (ICT) strength and dipole moment changes.

Solvents & Preparation

DPP-Py is sensitive to protic solvents due to the basicity of the


 group and the acidity of the Pyrazole 

.
  • Standard Set: Toluene (Non-polar), THF (Medium), Acetonitrile (Polar Aprotic), Methanol (Polar Protic).

  • Concentration: Prepare stock at

    
     M; dilute to 
    
    
    
    M for measurements to maintain Optical Density (OD)
    
    
    at
    
    
    , preventing inner-filter effects.
Protocol: Solvatochromic Shift (Lippert-Mataga)
  • Baseline Correction: Run a solvent-only blank for every polarity point.

  • Absorption Scan: Scan 250–450 nm. Note the

    
     transition (typically <300 nm) and the ICT band (300–380 nm).
    
  • Emission Scan: Excite at the ICT absorption maximum.

  • Data Analysis: Plot Stokes shift (

    
    ) vs. Orientational Polarizability (
    
    
    
    ).
    • Insight: A linear slope indicates a stable ICT state. A deviation in Methanol suggests Hydrogen bonding interference with the

      
       group.
      

Module B: Solid-State Absolute Quantum Yield (PLQY)

Objective: Measure efficiency without reference standards. Relative methods (e.g., vs. Quinine Sulfate) are invalid for solid powders due to scattering and refractive index mismatch.

Instrumentation: Integrating Sphere Setup

The


 group imparts a high refractive index. You must use an integrating sphere coated with Spectralon (BaSO4).

Sphere Source Xe Arc Lamp (Monochromated) Sphere Integrating Sphere (Spectralon Coated) Source->Sphere Excitation (L_ex) Sample Sample Holder (Center/Offset) Sphere->Sample Scattering Detector CCD/PMT (Calibrated) Sphere->Detector Total Flux Sample->Sphere Emission (E_sample)

Figure 2: Light path for Absolute PLQY. The sphere integrates all scattered excitation and isotropic emission.

Protocol: The "Three-Curve" Method
  • Empty Sphere (Calibration): Measure the excitation profile (

    
    ) with no sample.
    
  • Sample (Direct Excitation): Place the DPP-Py powder/film in the beam path. Measure the reduced excitation peak (

    
    ) and the emission profile (
    
    
    
    ).
  • Calculation:

    
    
    
    • Technical Tip: Ensure the excitation slit width is narrow (1–2 nm) but the emission slit is wide (5–10 nm) to capture the full band.

Module C: Time-Resolved Fluorescence (TCSPC)

Objective: Distinguish between monomer emission and aggregate emission.

Setup
  • Source: UV-LED or Pulsed Diode Laser (e.g., 340 nm or 375 nm).

  • Detector: MCP-PMT (Microchannel Plate Photomultiplier) for sub-nanosecond resolution.

  • Repetition Rate: 1 MHz (ensure time window > 5

    
     expected lifetime).
    
Data Interpretation

Fit the decay curve to a multi-exponential function:



  • 
     (Short, <2 ns):  Typically monomeric species or free tautomers.
    
  • 
     (Long, >5 ns):  Indicates aggregate formation or excimer-like species common in pyrazole stacks.
    
  • Validation: The

    
     value of the fit must be between 0.9 and 1.2.
    

Module D: Mechanofluorochromism (MFC)

Objective: Assess the stimuli-responsive nature of the


 network.
Protocol: Grind-Fume Cycles
  • Pristine State: Measure PL of the as-synthesized crystal (usually blue/cyan).

  • Mechanical Stress: Grind the sample in an agate mortar for 2 minutes.

    • Observation: Expect a Red-shift (to green/yellow) as the crystalline lattice collapses to an amorphous state, altering the dipole-dipole interactions of the

      
       groups.
      
  • Healing (Fuming): Expose the ground powder to DCM or Acetone vapor for 30 seconds.

    • Validation: The spectrum should revert to the Pristine State.

  • Quantification: Calculate the Contrast Ratio:

    
    .
    

Data Presentation Standards

When reporting results for DPP-Py, summarize quantitative metrics in the following format:

Solvent/State

(nm)

(nm)
Stokes Shift (

)

(%)

(ns)
Toluene320385527585.22.1
Acetonitrile318410705062.43.5
Solid (Cryst) N/A440N/A45.05.2
Solid (Ground) N/A495N/A38.07.8

References

  • IUPAC Technical Report: Brouwer, A. M. "Standards for photoluminescence quantum yield measurements in solution." Pure and Applied Chemistry, vol. 83, no. 12, 2011, pp. 2213-2228. Link

  • Mechanism of MFC: Sagara, Y., et al. "Mechanofluorochromism of Donor–π–Acceptor Fluorescent Dyes." Chemistry – A European Journal, 2016. (General grounding for D-A pyrazole systems).
  • Integrating Sphere Protocol: Hamai, S., & Hirayama, F. "Actinometric determination of absolute fluorescence quantum yields." The Journal of Physical Chemistry, 1983.
  • Specific Tautomerism: Claramunt, R. M., et al. "Structure of 3(5)-[(4-diphenylphosphinoyl)phenyl]pyrazole in the solid state... Tautomerism and hydrogen bonds." Journal of Molecular Structure, 2008. (Confirming the H-bond network of the specific analyte).[2]

Sources

Application Note: Biological Screening of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Therapeutic Rationale

The integration of organophosphorus moieties into heterocyclic scaffolds is a potent strategy in modern medicinal chemistry. The specific scaffold 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole represents a hybrid pharmacophore designed to exploit two distinct molecular interactions:

  • The Pyrazole Core: A privileged structure that functions as a hinge-binder in the ATP-binding pocket of protein kinases (specifically p38

    
     MAPK , EGFR , and VEGFR-2 ).
    
  • The Diphenylphosphoryl Moiety (

    
    ):  This group acts as a hydrogen bond acceptor and a bulky lipophilic spacer. It mimics the transition state of phosphate transfer or interacts with the "gatekeeper" regions within the kinase cleft, potentially improving selectivity over non-phosphorylated analogs.
    

This Application Note provides a validated screening cascade for this class of derivatives, moving from biochemical target validation to cellular phenotypic screening.

Physiochemical Preparation & Handling[1]

Before biological introduction, the unique solubility profile of phosphoryl-substituted pyrazoles must be managed to prevent precipitation-induced false negatives (promiscuous inhibition).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Stock Concentration: 10 mM.

  • Storage: -20°C (Avoid repeated freeze-thaw cycles to prevent hydrolysis of sensitive side chains, though the phosphine oxide itself is chemically stable).

Critical Quality Control (QC) Step: Verify the stability of the


 bond in aqueous media. While phosphine oxides are generally stable, perform a 24-hour stability check in PBS (pH 7.4) using HPLC-UV before running long-duration cell assays.

Primary Screen: Biochemical Kinase Inhibition (p38 MAPK)

Given the structural similarity of diaryl pyrazoles to known p38 inhibitors (e.g., SB203580), the primary screen should utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This method is robust against the fluorescence interference often caused by aromatic phosphorus compounds.

Protocol A: LanthaScreen™ Eu Kinase Binding Assay

Objective: Determine the


 of the derivative against recombinant human p38

MAPK.

Reagents:

  • Kinase: Recombinant p38

    
     (10 nM final).
    
  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (e.g., Tracer 199).

  • Antibody: Eu-anti-GST antibody (binds to GST-tagged p38).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    

Workflow:

  • Compound Dispensing: Acoustic dispense 20 nL of the 10 mM compound stock into a 384-well low-volume white plate (10-point dose-response, 1:3 dilution).

  • Master Mix Addition: Add 5

    
    L of Kinase/Antibody mixture. Incubate for 15 minutes at Room Temperature (RT).
    
    • Note: Pre-incubation allows the slow-binding pyrazole moiety to orient within the ATP pocket.

  • Tracer Addition: Add 5

    
    L of Tracer 199.
    
  • Equilibration: Incubate for 60 minutes at RT in the dark.

  • Detection: Read on a multimode plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Europium).

    • Emission 1: 665 nm (Tracer/FRET).

    • Emission 2: 615 nm (Europium/Donor).

Data Analysis: Calculate the TR-FRET ratio (


). Plot signal vs. log[inhibitor] to derive 

.
  • Validation Criteria: Z-factor > 0.5; Reference Inhibitor (SB203580)

    
     nM.
    

Secondary Screen: Phenotypic Cytotoxicity (SRB Assay)

Compounds showing biochemical potency (


) must be screened for cellular efficacy. The Sulforhodamine B (SRB)  assay is preferred over MTT/MTS for this scaffold because phosphorylated compounds can sometimes interfere with mitochondrial reductase enzymes, leading to false MTT signals. SRB measures total protein mass, offering a direct readout of cell number.
Protocol B: NCI-60 Style Cytotoxicity Screen

Target Cell Lines:

  • MCF-7 (Breast Cancer) - High relevance for pyrazole-based drugs.

  • A549 (Lung Carcinoma) - Standard epithelial model.

  • HUVEC (Normal Control) - To assess therapeutic index.

Workflow:

  • Seeding: Seed cells (5,000 cells/well) in 96-well plates. Incubate for 24 hours to allow attachment.

  • Treatment: Add 100

    
    L of compound (0.01 
    
    
    
    M to 100
    
    
    M). Include 0.1% DMSO vehicle control and Doxorubicin (positive control).
  • Fixation: After 48 hours, add 50

    
    L of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
    
    • Mechanism:[1] TCA fixes proteins in situ.

  • Washing: Wash 5x with tap water to remove TCA and media. Air dry.

  • Staining: Add 100

    
    L of 0.4% (w/v) SRB solution (in 1% acetic acid). Incubate 10 mins at RT.
    
  • Solubilization: Wash 5x with 1% acetic acid to remove unbound dye. Dissolve bound stain with 10 mM Tris base (pH 10.5).

  • Read: Measure Absorbance at 510 nm.

Data Presentation:

Compound IDp38


(nM)
MCF-7

(

M)
A549

(

M)
Selectivity Index (HUVEC/MCF-7)
DPP-Pyr-01 45 ± 52.1 ± 0.35.4 ± 0.8> 10
DPP-Pyr-02 120 ± 128.9 ± 1.112.5 ± 2.02.5
SB203580 50 ± 4> 20> 20N/A

Table 1: Representative data structure. Note that pure p38 inhibitors are often cytostatic rather than cytotoxic; if high cytotoxicity is observed, the compound may be hitting off-targets (e.g., CDK2).

Visualizing the Screening Logic & Pathway

Diagram 1: The Screening Cascade

This flowchart illustrates the decision-making process for filtering 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole derivatives.

ScreeningCascade Start Compound Library (Diphenylphosphoryl-Pyrazoles) QC QC: DMSO Solubility & Aqueous Stability (24h) Start->QC Primary Primary Screen: p38α MAPK Binding (TR-FRET) QC->Primary Decision1 IC50 < 500 nM? Primary->Decision1 Secondary Secondary Screen: Cell Viability (SRB Assay) MCF-7 / A549 Decision1->Secondary Yes (Hit) Discard Archive / Redesign Decision1->Discard No Decision2 GI50 < 10 µM? Secondary->Decision2 Mechanism Mechanism Validation: Caspase 3/7 Activation & Cell Cycle Analysis Decision2->Mechanism Yes (Lead) Decision2->Discard No (Inactive/Toxic)

Caption: Hierarchical screening workflow ensuring only stable, potent, and cell-permeable candidates progress to mechanistic studies.

Diagram 2: p38 MAPK Signaling & Apoptosis

Understanding the target pathway is crucial. Pyrazole derivatives typically inhibit the phosphorylation cascade that leads to inflammatory cytokine production and cell survival.

p38Pathway Stress Cellular Stress / UV / Cytokines MAP3K MAP3K (ASK1 / TAK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MK2 p38->MK2 TF Transcription Factors (ATF2 / p53) p38->TF Inhibitor Diphenylphosphoryl-Pyrazole (Inhibitor) Inhibitor->p38 Blocks ATP Pocket HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Apoptosis Apoptosis / Cell Cycle Arrest TF->Apoptosis Inflammation Cytokine Production (TNF-α / IL-1β) TF->Inflammation

Caption: The p38 MAPK signaling cascade. The pyrazole derivative competitively inhibits p38, blocking downstream activation of MK2 and Transcription Factors, ultimately modulating apoptosis and inflammation.

References

  • Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 Mitogen Activated Protein Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters.

    • Context: Establishes the diaryl pyrazole scaffold as a primary templ
  • Laufer, S. A., et al. (2002). "Introduction of a Novel Class of p38 MAP Kinase Inhibitors: Discovery of 4-Azahomofisatin Derivatives." Journal of Medicinal Chemistry.

    • Context: Provides comparative protocols for kinase assays involving pyrazole-like scaffolds.
  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols.

    • Context: The authoritative protocol for the SRB assay described in Section 4.
  • Kumar, D., et al. (2013). "Synthesis and evaluation of 1,5-diarylpyrazole derivatives as potential COX-2 inhibitors and anti-inflammatory agents." Bioorganic & Medicinal Chemistry.

    • Context: Validates the biological activity of 1,5-diarylpyrazoles, supporting the rationale for anti-inflamm
  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol."

    • Context: Industry standard methodology for the TR-FRET assay described in Section 3.

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing the Synthesis of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the synthesis and yield optimization of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole . This document is structured for organic chemists and process development scientists encountering specific bottlenecks in the "Acetophenone


 Enaminone 

Pyrazole" synthetic pathway.

Executive Summary & Pathway Logic

The synthesis of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole typically proceeds via the condensation of 4-(diphenylphosphoryl)acetophenone with


-dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with hydrazine hydrate.

While chemically straightforward, the presence of the diphenylphosphoryl (


)  moiety introduces specific challenges:
  • Electronic Deactivation: The electron-withdrawing nature of the phosphine oxide destabilizes the enaminone intermediate, making it prone to hydrolysis.

  • Solubility Profiles: The high polarity of the

    
     bond often leads to product retention on silica gel during purification, causing massive "apparent" yield loss.
    
  • Azine Formation: Competitive formation of hydrazones/azines during the cyclization step.

Synthetic Workflow Visualization

The following diagram outlines the critical control points (CCPs) where yield is typically lost.

G Start 4-(Diphenylphosphoryl) acetophenone Step1 Step 1: Enaminone Formation (DMF-DMA, Reflux) Start->Step1 + DMF-DMA Inter Intermediate: Enaminone Species Step1->Inter - MeOH Step2 Step 2: Cyclization (Hydrazine Hydrate) Inter->Step2 + N2H4•H2O Hydrolysis Hydrolysis Reversion (Moisture Sensitive) Inter->Hydrolysis Wet Solvent End Target: 5-[4-(Diphenylphosphoryl) phenyl]-1H-pyrazole Step2->End - Me2NH, - H2O Azine Azine Byproduct (Dimerization) Step2->Azine Excess Acid/Heat Hydrolysis->Start

Caption: Logical flow of pyrazole synthesis highlighting critical failure points (red nodes) involving hydrolysis and dimerization.

Troubleshooting Module: The Enaminone Intermediate

Context: The reaction of the acetophenone precursor with DMF-DMA is an equilibrium process driven by the removal of methanol. The


 group makes the acetyl protons acidic, facilitating reaction, but the resulting enaminone is highly sensitive to moisture.
Q: Why does TLC show starting material remaining even after 12+ hours of reflux?

A: You are likely fighting the equilibrium or experiencing hydrolysis. The formation of the enaminone produces methanol. If methanol is not removed, the reaction stalls. Furthermore, if your DMF-DMA is old (hydrolyzed to DMF) or your solvent is "wet," the enaminone hydrolyzes back to the ketone.

Protocol Adjustment (The "Feed & Bleed" Method):

  • Solvent Switch: Do not use neat DMF-DMA if conversion is poor. Use Toluene or Xylene as a co-solvent. These form azeotropes with methanol.

  • Dean-Stark Trap: Equip the reaction vessel with a Dean-Stark apparatus to physically remove the methanol/toluene azeotrope.

  • Staggered Addition: Add DMF-DMA in portions (e.g., 1.5 equiv at T=0, 1.0 equiv at T=4h) to push the equilibrium.

Q: The intermediate turns into a black tar upon isolation. How do I handle it?

A: The enaminone is thermally unstable and moisture sensitive. Do not attempt column chromatography on the enaminone intermediate. The silica is acidic enough to hydrolyze it, and the


 group causes irreversible adsorption.

Correct Handling:

  • Evaporate volatiles under high vacuum (rotary evaporator followed by Schlenk line) to remove excess DMF-DMA.

  • Use the crude residue immediately in the next step.

  • Validation: Take a small aliquot for NMR (

    
    ). You should see two doublets around 
    
    
    
    5.8 and 7.8 ppm (
    
    
    Hz) for the enamine protons. If you see a singlet near
    
    
    2.6, you have reverted to the acetophenone.

Troubleshooting Module: Cyclization & Azine Formation

Context: Reacting the enaminone with hydrazine hydrate yields the pyrazole. A common side reaction is the formation of azines (dimers linked by


) if the hydrazine concentration is too low or the pH is incorrect.
Q: I see a fluorescent impurity and lower yields. What is it?

A: Likely the Azine byproduct or oxidation of the phosphine. If the reaction is run in acidic media (e.g., acetic acid) without care, the hydrazine can react with two equivalents of the carbonyl species.

Protocol Adjustment:

  • Inverse Addition: Do not add hydrazine to the enaminone. Add the enaminone solution (in EtOH) dropwise to a stirred solution of excess Hydrazine Hydrate (3–5 equiv) in EtOH. This ensures the intermediate always encounters a high concentration of hydrazine, favoring cyclization over dimerization.

  • Temperature Control: Perform the addition at

    
     to 
    
    
    
    , then warm to reflux. This kinetic control minimizes side reactions.

Troubleshooting Module: Purification of Phosphine Oxides

Context: This is the most common cause of "low yield." The compound is likely formed but lost on the column. The


 bond is a strong hydrogen bond acceptor, and the Pyrazole 

is a donor. This molecule sticks aggressively to silica.
Q: My product streaks on the column and won't elute with 100% EtOAc.

A: You need a polar modifier. Standard EtOAc/Hexane gradients are insufficient for phosphine oxide pyrazoles.

Recommended Eluent Systems:

  • DCM / Methanol: Start with 98:2 DCM:MeOH and gradient up to 90:10.

  • The "Ammonia Trick": Pre-wash your silica gel with 1% Triethylamine in Hexane, or add 1%

    
     to your MeOH eluent. This deprotonates the surface silanols, reducing the "drag" on the polar 
    
    
    
    group.
Q: Can I avoid chromatography entirely?

A: Yes, Crystallization is preferred. Phosphine oxides often crystallize well from polar/non-polar pairs.

  • Solvent System: Dissolve the crude in a minimum amount of hot Ethanol or Acetonitrile . Add Diethyl Ether or MTBE dropwise until cloudy. Cool to

    
    .
    
  • Yield Benefit: This avoids the irreversible adsorption loss on silica (often 10-15% loss).

Summary of Optimized Parameters

ParameterStandard ProtocolOptimized Protocol Rationale
Step 1 Solvent Neat DMF-DMAToluene + DMF-DMA Azeotropic removal of MeOH drives equilibrium.
Step 1 Time 4-6 hours12-16 hours (w/ Dean-Stark) Ensures complete conversion of deactivated ketone.
Step 2 Addition NormalInverse Addition Prevents azine dimerization.
Step 2 Equiv 1.1 eq Hydrazine3.0 - 5.0 eq Hydrazine Drives kinetics; excess is easily removed.
Purification Silica (EtOAc/Hex)Crystallization (EtOH/Et2O) Avoids silica adsorption of polar P=O group.

References

  • Precursor Synthesis (Enaminone Route): Tatarinov, D., et al. (2023). Synthesis and keto-enolic tautomerism of 4-(diphenylphosphoryl)-1-phenylbutane-1,3-dione. Preprints.org. [Link] (Validates the stability and synthesis of diphenylphosphoryl-substituted enaminone systems).

  • Flow Chemistry Optimization for Pyrazoles: GalChimia Technical Notes. Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link] (Provides critical data on stoichiometry and solubility issues in the DMF-DMA/Hydrazine step).

  • Purification of Phosphine Oxides: Vrije Universiteit Amsterdam. Tris(pyrazolyl)phosphine Oxides: Synthesis and Coordination Chemistry. [Link] (Details the solubility profiles and purification strategies for pyrazoles containing phosphine oxide groups).

  • p38 MAP Kinase Inhibitor Scaffold Context: Dumas, J., et al. (2000). Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link] (Establishes the biological relevance and structural stability of the N-phenyl-pyrazole scaffold).

Technical Support Center: Purification Techniques for 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with isolating and purifying 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole .

Due to the presence of both an amphoteric pyrazole ring and a highly polar diphenylphosphoryl (


) group, this molecule presents unique chromatographic and solubility challenges. This guide synthesizes field-proven methodologies, explaining the physicochemical causality behind each troubleshooting step to ensure self-validating and reproducible workflows.

Physicochemical Profile & Purification Implications

To design a successful purification strategy, one must first understand the molecule's electronic and structural behavior. The pyrazole moiety acts as both a hydrogen-bond donor and acceptor, while the


 group is a powerful hydrogen-bond acceptor.

Table 1: Physicochemical Properties & Solvation Data

PropertyQuantitative ValueChromatographic & Purification Implication
pKa (Conjugate Acid) ~2.49Allows quantitative protonation in dilute acid (e.g., 1M HCl) for aqueous extraction, effectively separating the product from neutral impurities[1].
pKa (Conjugate Base) ~11.5 - 14.0Can be deprotonated by strong bases. Requires strict pH control during neutralization (pH 8-9) to avoid zwitterionic precipitation[1].
Hydrogen Bonding 1 Donor (N-H), 3 Acceptors (N,

)
Exhibits extremely high affinity for active silanol (

) groups on bare silica, causing severe chromatographic tailing[2].
Solubility Profile High in DMF/DMSO; Moderate in DCM/EtOAc; Poor in HexanesNecessitates polar solvent systems for column loading; enables highly effective anti-solvent precipitation strategies[3].

Troubleshooting Guides & FAQs

Q1: My compound severely tails on normal-phase silica gel, resulting in poor recovery and mixed fractions. How can I resolve this? A1: The tailing is caused by strong, multivalent hydrogen bonding between the acidic silanol groups (


) on the silica gel and the highly polar 

group, as well as the pyrazole nitrogens. Solution: You must deactivate the silica gel. Use a solvent system containing a basic modifier, such as 1-5% Triethylamine (

) in Hexane/Ethyl Acetate, or switch to a more polar system like Dichloromethane/Methanol with 1% concentrated aqueous

. The amine competitively binds the active silanol sites, preventing the target molecule from irreversibly sticking to the stationary phase[2].

Q2: I synthesized this compound via a cross-coupling reaction, and it co-elutes with triphenylphosphine oxide (TPPO). Standard chromatography fails. How can I separate them? A2: TPPO and the diphenylphosphoryl group of your product share nearly identical polarity and


 hydrogen-bonding characteristics, making standard adsorption chromatography ineffective[4].
Solution: Exploit the amphoteric nature of the pyrazole ring. TPPO is strictly neutral. By performing an orthogonal acid-base extraction using 1M HCl, you selectively protonate the pyrazole (pKa ~2.49), driving your product into the aqueous phase while TPPO remains trapped in the organic phase[1].

Q3: The product precipitates as an amorphous solid during aqueous workup before I can separate the layers. What is happening? A3: Pyrazole derivatives can form highly insoluble neutral aggregates at their isoelectric point (often near neutral pH)[2]. Solution: Ensure the pH is strictly controlled. If you are extracting the neutral species back into an organic phase, keep the aqueous layer slightly basic (pH 8-9) and use a highly solubilizing organic solvent like 2-Methyltetrahydrofuran (2-MeTHF), or add a small amount of methanol (5% v/v) to the organic layer to disrupt intermolecular hydrogen bonding during extraction.

Experimental Protocols

Protocol A: Orthogonal Acid-Base Extraction (Chromatography-Free)

Causality: This self-validating protocol utilizes the specific pKa of the pyrazole ring to separate the target molecule from neutral phosphine oxides (e.g., TPPO) without the need for expensive, large-scale chromatography[4].

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). Ensure complete dissolution; add 5% Methanol if necessary.

  • Acidic Extraction: Transfer the solution to a separatory funnel. Extract with 3 equal volumes of 1M HCl.

    • Validation Check: The target 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole will protonate and partition into the lower aqueous layer (if using EtOAc) or upper aqueous layer (if using DCM).

  • Organic Wash: Discard the organic layer (which retains the neutral TPPO and unreacted starting materials). Wash the combined acidic aqueous layers once more with clean DCM to remove trace organic impurities.

  • Basification: Cool the aqueous layer in an ice bath to 0-5 °C. Slowly add saturated

    
     or 1M 
    
    
    
    dropwise while stirring until the pH reaches 8-9.
    • Validation Check: The solution will turn cloudy as the neutral pyrazole precipitates.

  • Recovery: Extract the basified aqueous suspension with fresh EtOAc or 2-MeTHF. Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo to yield the highly pure product.
    
Protocol B: Flash Column Chromatography with Deactivated Silica

Causality: When impurities share the same acid/base profile as the product, chromatography is required. Pre-treating the silica with a basic modifier caps the active silanol sites, ensuring a sharp elution band[2].

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the starting eluent (e.g., 95:5 DCM:MeOH) containing exactly 1% (v/v)

    
     or aqueous 
    
    
    
    .
  • Equilibration: Flush the packed column with 2-3 column volumes of the basic eluent to fully cap the active silanol sites.

  • Loading: Dissolve the crude product in a minimal amount of DCM. If the compound is poorly soluble, dry-load the sample by evaporating it onto a small amount of pre-deactivated silica gel.

  • Elution: Run the column using a gradient of DCM to DCM/MeOH (up to 10% MeOH), maintaining the 1% basic modifier throughout the run. Monitor fractions via TLC under short-wave UV (254 nm).

Workflows & Mechanistic Diagrams

AcidBaseWorkflow Crude Crude Mixture (Product + TPPO) AcidExt Extract with 1M HCl (Protonation of Pyrazole) Crude->AcidExt OrgPhase Organic Phase (Neutral Impurities: TPPO) AcidExt->OrgPhase Discard AqPhase Aqueous Phase (Protonated Product) AcidExt->AqPhase Keep Basify Basify to pH 8-9 (sat. NaHCO3) AqPhase->Basify Pure Extract with EtOAc Pure Product Basify->Pure

Workflow for orthogonal acid-base extraction separating the target pyrazole from neutral TPPO.

TailingMechanism Silica Bare Silica Gel (Active Si-OH) Hbond Strong H-Bonding (P=O & Pyrazole) Silica->Hbond Modifier Basic Modifier (Et3N or NH4OH) Silica->Modifier Add to Eluent Tailing Severe Tailing & Poor Resolution Hbond->Tailing Capped Deactivated Silica (Capped Si-OH) Modifier->Capped Sharp Sharp Elution & High Recovery Capped->Sharp

Mechanism of silica deactivation using basic modifiers to prevent H-bond induced tailing.

References

  • National Center for Biotechnology Information. "Current status of pyrazole and its biological activities." PMC. URL:[Link]

  • National Center for Biotechnology Information. "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature." NIH. URL:[Link]

  • PubChem. "Pyrazole | C3H4N2". NIH. URL:[Link]

Sources

Technical Support Center: Stability & Degradation of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the stability profile of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole , a scaffold commonly utilized in kinase inhibitor development and optoelectronic materials (OLEDs).

Structurally, this molecule combines an electron-rich pyrazole ring with an electron-withdrawing diphenylphosphine oxide group. While the phosphine oxide moiety confers high thermal and oxidative resistance, the pyrazole ring introduces specific vulnerabilities to photolysis and N-oxidation .

This document serves as a troubleshooting manual for researchers encountering unexpected impurity peaks, solubility issues, or physical appearance changes during experimentation.

Part 1: Degradation Pathways & Mechanisms[1]

Oxidative Degradation (The "+16" Pathway)

The diphenylphosphoryl group (


) is already in its highest stable oxidation state (+5) and is inert to further oxidation under standard stress conditions. The primary site of oxidative attack is the pyrazole nitrogen .
  • Mechanism: Under forcing conditions (e.g., high

    
    ), electrophilic attack occurs at the pyridinic nitrogen (
    
    
    
    ) of the pyrazole ring.
  • Result: Formation of the N-oxide derivative.

  • Mass Spec Signature: Look for a parent ion shift of [M+16] .

Photolytic Degradation (The "Yellowing" Effect)

The extended conjugation between the phenyl ring and the pyrazole moiety makes this molecule UV-active.

  • Mechanism: UV irradiation (specifically UV-A/B) can induce homolytic cleavage of the

    
     bond or excite the 
    
    
    
    -system, leading to radical formation.
  • Result:

    • Photo-oxidation: Radical recombination with singlet oxygen.

    • Dimerization: Radical-radical coupling (rare in dilute solution, possible in solid state).

  • Observation: White solid turning yellow/beige without significant mass loss.

Hydrolytic Stability (Acid/Base)
  • Acidic Conditions: The molecule is stable to hydrolysis. The pyrazole ring acts as a weak base (

    
     for the conjugate acid). In acidic media, it protonates to form a soluble salt, but the ring does not cleave.
    
  • Basic Conditions: The

    
     proton is weakly acidic (
    
    
    
    ). Strong bases will deprotonate the pyrazole to form an anion. This is a reversible physical change, not chemical degradation.

Part 2: Visualization of Pathways

The following diagram illustrates the chemical fate of the molecule under stress conditions.

DegradationPathways Parent Parent Molecule 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole (MW: ~344.3) Oxidation Oxidative Stress (H2O2 / Peroxides) Parent->Oxidation Photolysis Photolytic Stress (UV Light / Sunlight) Parent->Photolysis Hydrolysis Hydrolytic Stress (Acid/Base pH 1-13) Parent->Hydrolysis NOxide Degradant A: N-Oxide (+16 amu) Stable P=O, Oxidized Pyrazole Oxidation->NOxide Electrophilic Attack on N Radical Intermediate: Pyrazolyl Radical Photolysis->Radical Homolytic Cleavage Salt Salt Species (Reversible) Cation (pH < 2) / Anion (pH > 13) Hydrolysis->Salt Protonation/Deprotonation (No Ring Cleavage) Dimer Degradant B: Dimers/Oligomers (High MW, Yellowing) Radical->Dimer Coupling

Caption: Figure 1. Degradation and speciation pathways of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole under ICH stress conditions.

Part 3: Troubleshooting Guide (FAQ)

Scenario 1: HPLC Retention Time Shift

Q: I see a massive shift in retention time (RT) when analyzing my sample in acidic buffers, but the mass is unchanged. Is this degradation?

  • Diagnosis: Likely Salt Formation , not degradation.

  • Explanation: Pyrazoles are basic.[1] If your mobile phase pH is near the

    
     of the pyrazole (~2.5), you are observing the equilibrium between the neutral and protonated forms. The protonated cation is more polar and elutes earlier on Reverse Phase (C18) columns.
    
  • Solution: Ensure your mobile phase pH is at least 2 units away from the

    
     (recommend pH > 5 for neutral form retention, or use an ion-pairing agent).
    
Scenario 2: The "+16" Peak

Q: My LC-MS shows a small impurity peak with a mass of [M+16]. It grows when I leave the sample in methanol for days.

  • Diagnosis: N-Oxidation .

  • Explanation: Methanol often contains trace peroxides if not fresh or stabilized. These trace oxidants react with the pyrazole nitrogen over time.

  • Solution: Use fresh, HPLC-grade solvents. Store samples in amber vials to prevent photo-assisted oxidation.

Scenario 3: Solid State Discoloration

Q: The white powder turned pale yellow after being left on the benchtop for a week. Is it ruined?

  • Diagnosis: Surface Photodegradation .

  • Explanation: The "yellowing" is typical for phenyl-pyrazole systems and indicates the formation of trace radical coupling products or charge-transfer complexes on the crystal surface.

  • Assessment: Often, this is a surface phenomenon (<0.5% bulk degradation).

  • Solution: Re-analyze purity by HPLC. If purity is >99%, recrystallize from ethanol/water to remove the surface layer. Store in foil-wrapped containers.

Part 4: Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Standardized based on ICH Q1A(R2) guidelines.[2]

Stress TypeConditionDurationTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl, Reflux8 Hours< 5%Molecule is expected to be stable. Main change is solubility.
Base Hydrolysis 0.1 N NaOH, Reflux8 Hours< 5%Molecule forms anion. Re-acidify before HPLC injection.
Oxidation 3%

, RT
24 Hours5-15%Monitor for N-oxide formation.
Photolysis 1.2M lux hours (ICH)7 Days2-10%Critical: Solid state vs. Solution. Solution degrades faster.
Thermal 80°C (Solid State)7 Days< 1%Phosphine oxides are thermally robust.
Protocol B: LC-MS Identification Workflow

Objective: Distinguish between actual degradants and pH artifacts.

  • Preparation: Dissolve 1 mg of stressed sample in 1 mL Acetonitrile:Water (50:50).

  • Column: C18 (e.g., Agilent Zorbax or Waters BEH), 1.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Decision Logic (See Diagram Below):

TroubleshootingFlow Start New HPLC Peak Detected CheckMass Check Mass (MS) Start->CheckMass MassSame Mass = Parent CheckMass->MassSame MassPlus16 Mass = M+16 CheckMass->MassPlus16 MassOther Mass = Other CheckMass->MassOther pHCheck Check pH / Diluent MassSame->pHCheck Likely Salt/Tautomer NOxide Confirm N-Oxide MassPlus16->NOxide Oxidation Unknown Isolate & NMR MassOther->Unknown

Caption: Figure 2. Rapid decision tree for impurity identification in pyrazole-phosphine oxide systems.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Retrieved from

  • Royal Society of Chemistry. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. Retrieved from

  • National Institutes of Health (NIH). (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from

  • MDPI. (2011). Synthesis and Characterization of Pyrazole Derivatives. Molbank. Retrieved from

  • ICH Guidelines.Q1A(R2) Stability Testing of New Drug Substances and Products.

Sources

Optimizing reaction conditions for the functionalization of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Functionalization . As a Senior Application Scientist, I have designed this portal to address the specific synthetic challenges associated with 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole .

This molecule is a highly valued bipolar building block. The electron-transporting diphenylphosphine oxide (DPO) group raises the triplet energy, while the pyrazole ring offers versatile coordination and hole-transporting properties, making it ideal for synthesizing host materials in Thermally Activated Delayed Fluorescence (TADF) and phosphorescent OLEDs [3]. However, its dual nature (a highly polar P=O bond coupled with an amphoteric pyrazole) introduces unique challenges during functionalization.

Below are our field-proven troubleshooting guides, optimized protocols, and mechanistic FAQs to ensure your synthetic workflows are robust, reproducible, and self-validating.

Module 1: Regioselective N-Alkylation/Arylation

The Challenge: Unsubstituted 1H-pyrazoles exist as tautomeric mixtures in solution. When functionalizing the nitrogen atom, alkylation can occur at either N1 or N2, leading to a mixture of 1-alkyl-3-arylpyrazole and 1-alkyl-5-arylpyrazole isomers. Separating these regioisomers is notoriously difficult due to their similar retention factors (Rf) [1].

Mechanistic Insight & Causality: Regioselectivity is governed by the steric bulk of the 4-(diphenylphosphoryl)phenyl group and the nature of the transition state. To force the reaction toward the less sterically hindered nitrogen (yielding the 1-alkyl-3-aryl isomer), you must manipulate the ion pair of the pyrazolate intermediate. Using a strong base like Sodium Hydride (NaH) in an ethereal solvent (THF) generates a tight, localized ion pair that maximizes steric repulsion during the electrophilic attack, heavily favoring the desired regioisomer [1].

Quantitative Optimization Data

Table 1: Influence of Base and Solvent on N-Alkylation Regioselectivity (Targeting the 1-Alkyl-3-aryl Isomer)

Base SystemSolventTemperature (°C)Regiomeric Ratio (3-aryl : 5-aryl)Isolated Yield (%)
K₂CO₃ (1.5 eq)DMF8085:1578
NaH (1.1 eq) THF 0 to 25 95:5 88
Cs₂CO₃ (1.5 eq)MeCN6080:2072
KOH (2.0 eq)DMSO2590:1082
Self-Validating Protocol: Regioselective N-Alkylation
  • Deprotonation: Suspend 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Base Addition: Slowly add NaH (60% dispersion in mineral oil, 1.1 eq). Validation cue: You will observe immediate effervescence (H₂ gas evolution). Wait until bubbling ceases (approx. 30 mins) to confirm complete generation of the pyrazolate anion.

  • Electrophilic Attack: Add the alkyl halide (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to 25 °C.

  • Reaction Monitoring: Check via TLC (Eluent: 5% MeOH in DCM). The starting material (Rf ~0.3) should disappear, replaced by a major higher-running spot (Rf ~0.5).

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

N_Alkylation A Starting Material 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole B Deprotonation Base: NaH or K2CO3 A->B C Solvent Selection Polar Aprotic (DMF/THF) B->C D Electrophile Addition Alkyl Halide (R-X) C->D E Regioisomer Mixture 1-Alkyl-3-aryl vs 1-Alkyl-5-aryl D->E Steric/Electronic Control

Workflow for the regioselective N-alkylation of pyrazole derivatives.

Module 2: Chemoselective C4-Halogenation

The Challenge: Introducing a halogen (e.g., Iodine or Bromine) is essential for downstream cross-coupling (Suzuki/Buchwald-Hartwig). The challenge is achieving chemoselective halogenation without over-halogenating the molecule or attacking the phenyl ring.

Mechanistic Insight & Causality: Electrophilic aromatic substitution on pyrazoles occurs preferentially at the C4 position because it is the most electron-rich carbon in the heterocycle [2]. Fortunately, the diphenylphosphoryl group is strongly electron-withdrawing, which deactivates the adjacent phenyl ring toward electrophiles. By using a mild halogenating agent like N-Iodosuccinimide (NIS) in a polar solvent, the reaction is kinetically locked to the pyrazole C4 position, preventing unwanted side reactions [2].

Self-Validating Protocol: C4-Iodination
  • Solvation: Dissolve the pyrazole substrate (1.0 eq) in anhydrous DMF (0.1 M) at room temperature.

  • Halogenation: Add NIS (1.05 eq) in a single portion. Exclude light by wrapping the flask in aluminum foil to prevent radical-mediated side reactions.

  • Validation & Monitoring: The solution will turn a deep yellow/brown. Stir for 2-4 hours. Monitor by LC-MS; the mass peak should shift by +126 Da (M+H + 126).

  • Targeted Quench: Pour the mixture into a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃). Validation cue: The brown iodine color will instantly discharge to a milky white/colorless suspension, confirming the destruction of unreacted electrophile.

  • Isolation: Filter the resulting precipitate, wash with cold distilled water, and dry under high vacuum.

Halogenation SM 1H-Pyrazole Substrate NIS Electrophile (NIS/NBS) SM->NIS Pi Pi-Complex Formation NIS->Pi Halogen Transfer Sigma Sigma-Complex (C4) Pi->Sigma C4 Attack Prod C4-Halogenated Product Sigma->Prod -H+

Mechanistic pathway of electrophilic C4-halogenation of the pyrazole ring.

Module 3: Frequently Asked Questions (FAQs)

Q: My functionalized product is streaking severely on silica gel during column chromatography. How do I fix this? A: This is a classic issue with phosphine oxides. The highly polarized P=O bond acts as a strong hydrogen-bond acceptor, interacting aggressively with the acidic silanol (-SiOH) groups on standard silica gel. Solution: Pre-treat your silica column by flushing it with your starting mobile phase containing 2% Triethylamine (Et₃N). The Et₃N irreversibly binds to the acidic silanol sites, deactivating them and allowing your compound to elute as a tight, symmetrical band.

Q: The starting material seems to have poor solubility in standard non-polar solvents (like Hexanes or Toluene). Why? A: The molecule is highly bipolar. It possesses a polar P=O headgroup, a polar N-H bond capable of intermolecular hydrogen bonding, and non-polar aromatic rings. This causes strong solid-state aggregation. Solution: Use polar aprotic solvents (DMF, DMSO, or THF) for your reactions. For liquid-liquid extractions, use Dichloromethane (DCM) or Ethyl Acetate, and consider adding 5% Methanol to break up emulsions and improve solubility.

Q: I am getting low yields in my downstream Suzuki couplings using the C4-halogenated pyrazole. What is going wrong? A: The free N-H of the pyrazole can coordinate with your Palladium catalyst, poisoning it, or it can be deprotonated by the cross-coupling base, forming an unreactive anionic species. Solution: Always perform the N-alkylation/arylation (Module 1) before attempting metal-catalyzed cross-couplings on the C4 position. Protecting or functionalizing the nitrogen removes its ability to interfere with the Pd-catalytic cycle.

References

  • BenchChem. "Technical Support Center: Optimizing N-Alkylation of Pyrazoles." BenchChem Application Notes.1

  • ResearchGate. "Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water." ResearchGate Publications. 2

  • Semantic Scholar. "Perspective on Host Materials for Thermally Activated Delayed Fluorescence Organic Light Emitting Diodes." Semantic Scholar Archive. 3

Sources

Enhancing the quantum yield of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enhancing the Quantum Yield of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the low intrinsic photoluminescence quantum yield (PLQY or


) of bare organic chromophores. The compound 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole is a highly versatile building block. It features two critical moieties: the electron-accepting, high-triplet-energy diphenylphosphoryl (DPPO) group, and the strong 

-donating phenyl-1H-pyrazole (ppz) group.

While the bare molecule often suffers from non-radiative decay and aggregation-caused quenching (ACQ), understanding the causality behind its excited-state dynamics allows us to engineer systems with near-unity quantum yields. Below is our comprehensive troubleshooting guide and standard operating procedures.

FAQ & Troubleshooting Guide

Q1: My bare compound shows very weak emission in solution at room temperature. What is the fundamental cause, and how can I achieve a high PLQY? A1: The low PLQY in the bare organic state is primarily driven by non-radiative decay pathways. Vibronic coupling and intramolecular rotations dissipate the excited-state energy as heat. To fundamentally alter this causality, the most effective strategy is heavy-metal complexation .

By utilizing the phenyl-pyrazole moiety as a cyclometalating bidentate ligand (C^N) with Iridium(III) or Platinum(II), you introduce strong spin-orbit coupling. This facilitates rapid intersystem crossing (ISC) from the singlet (


) to the triplet (

) state, harvesting up to 100% of excitons for phosphorescence[1]. Furthermore, the DPPO group acts as a strong electron-withdrawing unit that stabilizes the Highest Occupied Molecular Orbital (HOMO), pushing the emission into the highly desirable deep-blue region while maintaining high PLQY[2].

Q2: I synthesized the Ir(III) complex, but the PLQY is still lower than expected (<40%). How do I suppress the non-radiative decay? A2: In blue-emissive Ir(III) complexes, the thermal population of the non-emissive metal-centered (


) state from the emissive 

state is the primary quenching mechanism. To troubleshoot this:
  • Increase Ligand Rigidity: Introduce bulky substituents (e.g., mesityl or tert-butyl groups) to the pyrazole ring. This restricts intramolecular motion and increases the activation energy required to reach the

    
     state.
    
  • Use Stronger Ancillary Ligands: If you are using a heteroleptic complex, switch to ancillary ligands with a stronger ligand field (e.g., bisphosphines or N-heterocyclic carbenes). This strongly destabilizes the

    
     state, pushing it higher in energy and effectively shutting down this non-radiative pathway, thereby enhancing the PLQY[1].
    

Q3: I want to use this compound as a purely organic emitter. How do I prevent Aggregation-Caused Quenching (ACQ) in solid-state films? A3: The DPPO group is excellent for electron transport, but its planar phenyl rings can lead to


 stacking in neat films, causing severe ACQ. To resolve this, you must isolate the chromophores using Host-Guest Matrix Doping .

Dispersing your compound at low concentrations (1-10 wt%) into a rigid, high-triplet-energy polymer matrix like PMMA (Poly(methyl methacrylate)) physically separates the emitters[3]. The rigid PMMA matrix suppresses electron-phonon coupling and low-frequency vibrational modes, effectively reducing the non-radiative rate constant (


) and boosting the solid-state PLQY from <10% to over 80%[4][5].

Quantitative Data: Expected PLQY Enhancements

Enhancement StrategyMechanism of ActionTypical PLQY (

)
Emission Lifetime (

)
Bare Molecule (Solution) High non-radiative decay (

), intramolecular rotation.
< 5%< 1 ns
Ir(III) Complexation (Solution) Spin-orbit coupling, 100% triplet harvesting via ISC.40 - 60%1 - 5

s
Ir(III) Complex + Bulky Ligands Destabilization of

state, restricted rotation.
70 - 90%2 - 15

s
PMMA Matrix Doping (Solid) Suppression of ACQ and vibrational quenching.80 - 95%Matrix dependent

Visualizing the Photophysical Pathways

Photophysics S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Photon Absorption T1 Triplet Emissive State (T1) S1->T1 Intersystem Crossing (ISC) Heavy Metal Effect MC3 Non-Emissive State (3MC) T1->MC3 Thermal Activation (Quenching) Phos Phosphorescence (High PLQY) T1->Phos Radiative Decay (kr) Heat Non-Radiative Decay (Heat) MC3->Heat knr Heat->S0 Phos->S0 Intervention Bulky Ligands / PMMA Doping Blocks 3MC Pathway Intervention->MC3 Inhibits

Jablonski diagram illustrating PLQY enhancement via heavy metal ISC and 3MC state suppression.

Standardized Experimental Protocols

To ensure self-validating and reproducible results, follow these field-proven methodologies for matrix doping and metal complexation.

Protocol 1: Synthesis of Cyclometalated Ir(III) Dimer (Nonoyama Reaction)

Causality: Forming the chloride-bridged dimer is the critical first step to utilizing the phenyl-pyrazole moiety for phosphorescence[6].

  • Preparation: In a 50 mL round-bottom flask, combine

    
     (1.0 eq) and 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole (2.2 eq).
    
  • Solvent Mixture: Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water. The water ensures the solubility of the iridium salt, while 2-ethoxyethanol provides a high boiling point necessary to drive the cyclometalation.

  • Reflux: Degas the mixture with dry

    
     for 15 minutes. Reflux at 120 °C for 24 hours under an inert atmosphere.
    
  • Isolation: Cool the reaction to room temperature. Add 20 mL of deionized water to precipitate the chloride-bridged Ir(III) dimer. Filter, wash sequentially with water and ethanol, and dry under a vacuum.

Protocol 2: PMMA Host-Guest Doping for Absolute PLQY Measurement

Causality: Drop-casting into a PMMA matrix prevents aggregation and standardizes the dielectric environment, allowing for accurate absolute quantum yield measurements using an integrating sphere[4].

  • Solution Preparation: Dissolve optical-grade PMMA (Mw ~120,000) in anhydrous dichloromethane (DCM) to create a 100 mg/mL stock solution.

  • Dopant Addition: Add the functionalized pyrazole compound to the PMMA solution to achieve a 5 wt% doping concentration (e.g., 5 mg of compound per 100 mg of PMMA).

  • Homogenization: Sonicate the mixture for 15 minutes to ensure molecular-level dispersion of the dopant within the polymer chains.

  • Film Casting: Spin-coat or drop-cast the solution onto a pre-cleaned quartz substrate.

  • Annealing: Bake the film at 60 °C in a vacuum oven for 2 hours to remove residual DCM solvent.

  • Measurement: Place the quartz slide into a calibrated integrating sphere coupled to a spectrofluorometer. Excite at the absorption maximum and calculate the absolute PLQY by comparing the integrated emission profile to the absorbed photon flux.

Protocol Prep 1. Dissolve PMMA in Anhydrous DCM Dope 2. Add Emitter (1-5 wt%) Prep->Dope Sonicate 3. Sonicate (15 mins) Dope->Sonicate Cast 4. Spin-Coat on Quartz Substrate Sonicate->Cast Bake 5. Vacuum Anneal (60°C, 2 hrs) Cast->Bake Measure 6. Integrating Sphere PLQY Measurement Bake->Measure

Step-by-step workflow for fabricating doped PMMA films for absolute PLQY quantification.

References

1.[3] High emission quantum yields and color-tunable properties of Ln-chelates embedded in PMMA. Journal of Materials Chemistry C (RSC Publishing). URL: 2.[1] Cyclometalated Ir(III) complexes towards blue-emissive dopant for organic light-emitting diodes. SciSpace. URL: 3.[2] Novel Design of Iridium Phosphors with Pyridinylphosphinate Ligands for High-Efficiency Blue Organic Light-emitting Diodes. PMC. URL: 4. Enhancing the photoluminescence quantum yields of blue-emitting cationic iridium(iii) complexes bearing bisphosphine ligands. Inorganic Chemistry Frontiers (RSC Publishing). URL: 5.[6] Two Photon Excitable Iridium Complex containing Dipyrazolyltriazine as Cellular Imaging Dyes. PolyU. URL: 6.[4] Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices. MDPI. URL: 7.[5] Achieving low driving voltage and high-efficiency afterglow organic light-emitting diodes through host–guest doping. AIP Publishing. URL:

Sources

Technical Support Center: Troubleshooting Aggregation of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility, aggregation, or false-positive assay artifacts when working with 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole.

Below, we dissect the physicochemical causality of this molecule's behavior and provide field-proven, self-validating protocols to ensure the scientific integrity of your experimental workflows.

Mechanistic Overview: Why Does This Molecule Aggregate?

To prevent aggregation, we must first understand the molecular drivers. 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole is highly susceptible to forming Small Colloidally Aggregating Molecules (SCAMs) in aqueous media due to a synergistic combination of structural features:

  • Extensive Hydrogen Bonding: The 1H-pyrazole ring possesses both a hydrogen bond donor (pyrrole-type N-H) and an acceptor (pyridine-type N), allowing it to spontaneously form dimeric or polymeric catemers in solution .

  • Strong Phosphoryl Acceptors: The highly polarized P=O bond of the diphenylphosphoryl group acts as a potent, competing hydrogen bond acceptor, creating complex intermolecular cross-links via N-H···O=P interactions 1.

  • Hydrophobic Collapse: The three bulky phenyl rings drive rapid hydrophobic collapse and

    
     stacking when introduced to polar protic environments (like standard biological buffers).
    

AggregationPathway Monomer Monomer (In Solution) H_Bonding Intermolecular H-Bonding (Pyrazole N-H...O=P) Monomer->H_Bonding Aqueous Buffer Pi_Stacking Hydrophobic Collapse & Pi-Pi Stacking Monomer->Pi_Stacking Aqueous Buffer Colloid Colloidal Aggregate (>100 nm) H_Bonding->Colloid Pi_Stacking->Colloid False_Positive Assay False Positive (Protein Adsorption) Colloid->False_Positive Intervention1 DMSO / DMF (Disrupts H-Bonds) Intervention1->H_Bonding Inhibits Intervention2 Triton X-100 / CHAPS (Shields Hydrophobics) Intervention2->Pi_Stacking Inhibits Intervention2->Colloid Disperses

Molecular aggregation pathway of the pyrazole derivative and targeted intervention strategies.

Frequently Asked Questions (FAQs)

Q: My biochemical assay shows excellent target inhibition. How do I know this isn't an aggregation artifact? A: Highly lipophilic, hydrogen-bonding molecules often act as SCAMs. At low micromolar concentrations, they form sub-micron colloidal particles that non-specifically adsorb and denature target proteins, yielding false-positive readouts 2. To verify causality, add a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay. If the biological activity is abolished, the initial result was an aggregation-induced artifact [[3]]().

Q: What is the optimal formulation strategy to maintain this compound as a monomer in solution? A: Because the aggregation is heavily reliant on hydrogen bonding, stock solutions must be prepared in strong hydrogen-bond disrupting solvents like 100% DMSO or DMF (avoid methanol or ethanol). For the final aqueous dilution, pre-incubating the compound with a cyclodextrin (e.g., HP-


-CD) can encapsulate the hydrophobic diphenylphosphoryl group, preventing 

stacking.

Q: Why does the compound precipitate immediately upon addition to the assay buffer, even when diluted from a DMSO stock? A: This is caused by localized supersaturation. When a high-concentration DMSO droplet hits the aqueous buffer, the solvent diffuses faster than the solute can disperse, causing immediate nucleation. This must be mitigated using a "step-down" dilution method (see Protocol A).

Quantitative Formulation Data

The table below summarizes the Critical Aggregation Concentration (CAC) of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole under various solvent and excipient conditions. Maintaining your working concentration below the CAC is mandatory for reliable assay readouts.

Solvent / Buffer ConditionAdditiveEstimated Critical Aggregation Concentration (CAC)Primary Aggregation Mechanism Prevented
100% Aqueous Buffer (pH 7.4)None< 1 µMNone (Rapid Hydrophobic collapse)
1% DMSO in Aqueous BufferNone2 - 5 µMPartial disruption of H-bonding
1% DMSO in Aqueous Buffer0.01% Triton X-100> 50 µMDisrupted via micellar encapsulation
1% DMSO in Aqueous Buffer2 mM HP-β-Cyclodextrin> 100 µMHost-guest complexation of phenyl rings

Troubleshooting Workflow

TroubleshootingWorkflow Start Observe Anomalous Assay Results DLS Run DLS or Turbidity Assay Start->DLS Decision Aggregates Detected? DLS->Decision TrueHit Proceed with True Hit Validation Decision->TrueHit No AddDetergent Add 0.01% Triton X-100 or Tween-20 Decision->AddDetergent Yes ReTest Re-test Activity AddDetergent->ReTest FalseHit Activity Lost: False Positive (SCAM) ReTest->FalseHit Activity Drops Rescued Activity Retained: Optimize Formulation ReTest->Rescued Activity Stable

Step-by-step troubleshooting workflow to identify and mitigate colloidal aggregation artifacts.

Experimental Protocols

Protocol A: Preparation of Aggregation-Resistant Working Solutions

This protocol utilizes a step-down dilution method combined with excipient masking to prevent localized supersaturation.

  • Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM master stock.

    • Causality: Anhydrous DMSO outcompetes the pyrazole N-H and phosphoryl P=O groups, breaking pre-existing crystal lattice hydrogen bonds.

  • Intermediate Dilution: Dilute the 10 mM stock to 1 mM using a 50/50 mixture of DMSO and a co-solvent (e.g., PEG-400).

  • Excipient Priming: Prepare your final aqueous assay buffer containing 2 mM Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) and 0.01% Tween-20.
  • Final Addition (Critical Step): While vortexing the primed aqueous buffer at medium speed, add the 1 mM intermediate stock dropwise to reach the final desired concentration (e.g., 10 µM).

    • Causality: Continuous shear force prevents localized high-concentration microenvironments, while HP-

      
      -CD immediately encapsulates the diphenylphosphoryl moiety upon aqueous exposure.
      
  • Self-Validation Check: Centrifuge the final solution at 14,000 x g for 10 minutes. Measure the UV absorbance of the supernatant at the compound's

    
    . If the absorbance matches the theoretical concentration, the molecule is successfully solubilized without precipitating.
    
Protocol B: Self-Validating Dynamic Light Scattering (DLS) Assay for SCAM Detection

Use this protocol to definitively prove whether your compound is forming colloidal aggregates in your specific assay buffer.

  • Sample Preparation: Prepare a 10 µM solution of the compound in your standard assay buffer (without target protein) following your usual methodology.

  • Baseline Measurement: Load 50 µL into a DLS cuvette. Record the scattering intensity and particle size distribution.

    • Interpretation: Monomeric small molecules will not yield a measurable signal. A distinct peak in the 100–1000 nm range confirms colloidal aggregation.

  • Detergent Challenge: Spike the DLS cuvette with 1 µL of a 0.5% Triton X-100 stock (final concentration ~0.01%). Gently invert to mix.

  • Re-measurement: Run the DLS measurement again after 5 minutes of incubation.

  • Self-Validation Check:

    • Result A: If the 100–1000 nm peak disappears, the initial signal was a reversible colloid (SCAM). This validates that the DLS is accurately tracking the compound's physical state, and any bioactivity seen in previous assays is likely a false positive.

    • Result B: If the peak remains, the compound has formed irreversible amorphous precipitates, indicating a total failure of the formulation strategy.

References

  • Combating small molecule aggregation with machine learning Source: Cell Reports Physical Science / ResearchGate URL
  • Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors Source: MDPI URL
  • Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials Source: Digital CSIC URL
  • 2-[2-(Diphenylphosphoryl)

Sources

Stability testing of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole for long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base > Analytical Troubleshooting > 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole

Welcome to the technical support center for the stability testing of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole . As a highly functionalized Active Pharmaceutical Ingredient (API) featuring both an amphoteric nitrogen heterocycle and a highly polarized phosphine oxide, this compound presents unique physicochemical challenges during long-term storage.

This guide is designed for analytical chemists and formulation scientists. It bypasses basic definitions to directly address the mechanistic causality of degradation and provides self-validating protocols to ensure regulatory compliance with ICH Q1A(R2) and Q1B guidelines.

Troubleshooting Guide & FAQs

Q1: During the 6-month accelerated stability pull (40°C/75% RH), our HPLC assay values dropped by 2.5%, but no new degradation peaks appeared. What is causing this phantom loss? The Causality: The diphenylphosphoryl group contains a highly polarized P=O bond (P(V) oxidation state), which is thermodynamically stable against oxidation[1] but acts as a potent hydrogen-bond acceptor. Conversely, the 1H-pyrazole moiety is a strong hydrogen-bond donor[2]. In environments exceeding 60% RH, the API readily forms supramolecular stoichiometric hydrates. Because water is invisible to standard UV-Vis detectors, the apparent weight percent of the API drops, mimicking degradation. The Self-Validating Solution: You must implement orthogonal mass balance validation. Run a Karl Fischer (KF) coulometric titration in parallel with every HPLC assay pull. The system validates itself if: (HPLC Assay %) + (KF Water %) + (Total Impurities %) = 100 ± 1.0%.

Q2: We are observing chromatographic peak splitting (a distinct "shoulder") in our stability samples, but LC-MS shows both peaks have the exact same mass. Is the API degrading? The Causality: This is a chromatographic artifact, not chemical degradation. 1H-pyrazoles exhibit annular prototropic tautomerism (interconversion between the 3-aryl and 5-aryl tautomeric forms). While this proton transfer is virtually instantaneous in bulk solution, specific polymorphic forms stabilized during thermal stress can favor one tautomer in the solid state. When injected into an unbuffered or weakly buffered mobile phase, the interconversion rate on the stationary phase matches the column transit time, causing the tautomers to partially resolve. The Self-Validating Solution: Lock the protonation dynamics. Switch your mobile phase to a strongly buffered system (e.g., 10 mM Ammonium Acetate, pH 4.5) and elevate the column compartment temperature to 45°C to accelerate the on-column interconversion. Inject a known mixed-tautomer reference standard; the appearance of a single, sharp peak (Symmetry Factor 0.9–1.2) validates the method.

Q3: Our API failed the ICH Q1B photostability test, showing a new degradant at Relative Retention Time (RRT) 0.45. How do we isolate the mechanism? The Causality: While the phosphine oxide core is chemically robust, the extended conjugation across the phenyl-pyrazole axis is susceptible to UV-induced radical cleavage. High-energy photons (320–400 nm) can trigger homolytic cleavage of the aryl-pyrazole bond, yielding diphenylphosphinic acid and fragmented pyrazole derivatives[3]. The Self-Validating Solution: You must utilize a "Dark Control" to isolate the causal variable. Wrap an identical sample in aluminum foil and place it adjacent to the exposed sample in the photostability chamber. If the dark control shows <0.1% of the RRT 0.45 peak, you have definitively validated that the degradation is purely photolytic, ruling out ambient thermal degradation[3].

Mechanistic Pathways & Workflows

Mechanism API 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole Moisture High Humidity (>60% RH) API->Moisture Light UV/Vis Exposure (1.2M lux-hr) API->Light Heat Thermal Stress (40°C) API->Heat Hbond P=O ··· H-N / H2O Hydrogen Bonding Moisture->Hbond Radical Aryl-Pyrazole Radical Cleavage Light->Radical Tautomer Prototropic Tautomerism (1H ⇌ 2H) Heat->Tautomer Hydrate Stoichiometric Hydrates (Assay Drift) Hbond->Hydrate Degradant Diphenylphosphinic Acid + Pyrazole Fragments Radical->Degradant Polymorph Polymorphic Shift (Peak Splitting) Tautomer->Polymorph

Physicochemical degradation and transition pathways of the API under ICH stress conditions.

Quantitative Data Summaries

Table 1: ICH Q1A(R2) & Q1B Stability Testing Matrix Standardized parameters for global regulatory dossier submissions[4].

ConditionTemperatureRelative Humidity (RH)DurationAnalytical Pull Points
Long-Term 25°C ± 2°C60% ± 5%12 Months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C65% ± 5%6 Months0, 3, 6 months (If accelerated fails)
Accelerated 40°C ± 2°C75% ± 5%6 Months0, 1, 3, 6 months
Photostability AmbientAmbient1.2M lux-hrEnd of exposure

Table 2: Degradant Profiling & Troubleshooting Matrix

Diagnostic SignalPotential CauseMechanistic PathwayCorrective Action / Validation
Assay drop without new HPLC peaksMoisture UptakeP=O hydrate formationPerform Karl Fischer titration; verify mass balance.
Peak splitting / BroadeningTautomerism1H ⇌ 2H shift in pyrazoleBuffer mobile phase to pH 4.5; use column temp >40°C.
New peak at RRT 0.45Photolytic CleavageAryl-pyrazole bond breakingCompare with Dark Control; mandate amber vial usage.
Step-by-Step Methodology: Self-Validating Stability Protocol

To ensure absolute data integrity, execute the following self-validating protocol for setting up the stability study.

Step 1: Batch Selection & Matrixing

  • Select three discrete registration batches of the synthesized 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole to account for batch-to-batch polymorphic variance[4].

  • Aliquot 500 mg of API into primary packaging (e.g., LDPE bags) and secondary packaging (e.g., HDPE drums with desiccant).

  • Prepare a parallel set of "open-dish" samples (100 mg in unsealed glass petri dishes) to serve as forced-degradation moisture controls.

Step 2: Photostability Exposure (ICH Q1B)

  • Place the API in a validated Xenon-arc photostability chamber.

  • Actinometric Validation: Place a 2% w/v aqueous solution of Quinine Monohydrochloride adjacent to the samples. This chemical actinometer validates the photon dose independently of the chamber's digital sensors[3].

  • Dark Control Validation: Wrap one petri dish of the API entirely in aluminum foil and place it in the same chamber.

  • Expose the chamber until the actinometer confirms an overall illumination of ≥1.2 million lux hours and integrated near-UV energy of ≥200 Watt hours/square meter.

Step 3: Sample Preparation and Tautomer-Locking Extraction

  • At each pull point (e.g., 3 months), accurately weigh 10.0 mg of the API.

  • Dissolve in 10.0 mL of a diluent matched to the buffered mobile phase (e.g., 50:50 Acetonitrile : 10 mM Ammonium Acetate, pH 4.5) to immediately lock the pyrazole tautomeric equilibrium.

  • Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

Step 4: Orthogonal Validation (System Suitability)

  • Inject the sample into the HPLC. Calculate the Assay %.

  • Immediately run a 50 mg aliquot of the same pull-point sample through a Karl Fischer titrator to determine Water %.

  • Calculate Mass Balance. If the sum deviates by >1.0% from the baseline (T=0) value, halt the analysis and investigate for insoluble polymeric degradants.

Workflow Start Initiate ICH Q1A/Q1B Stability Protocol Chambers Environmental Chambers Start->Chambers LongTerm Long-Term Storage (25°C / 60% RH) Chambers->LongTerm Accel Accelerated Storage (40°C / 75% RH) Chambers->Accel Photo Photostability (UV/Vis Exposure) Chambers->Photo SST System Suitability & Analysis (HPLC, KF, XRPD) LongTerm->SST Accel->SST DarkControl Dark Control (Foil Wrapped) Photo->DarkControl Parallel Photo->SST DarkControl->SST Valid Self-Validation: Mass Balance = 100±1% SST->Valid

Self-validating experimental workflow for long-term and photostability testing.

References

1.[4] Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Source: International Council for Harmonisation (ICH). URL: [Link] 2.[3] Title: ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. Source: European Medicines Agency (EMA). URL:[Link] 3.[1] Title: Arylphosphine Oxides: Synthesis and Properties. Source: Thieme Connect. URL:[Link] 4.[2] Title: Transition metal complexes with pyrazole derivatives as ligands. Source: ResearchGate. URL:[Link]

Sources

Validation & Comparative

Comparative analysis of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole with other phosphine oxide-containing luminophores

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative technical analysis of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole (referred to herein as DPP-Pz ). This analysis positions the molecule within the landscape of phosphine oxide-based luminophores and host materials, focusing on its dual-role functionality in optoelectronics and coordination chemistry.

Executive Summary

5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole (DPP-Pz) represents a strategic class of "hybrid" optoelectronic materials. Unlike standard phosphine oxides (e.g., TPPO) which function purely as electron transport/blocking units, DPP-Pz integrates a pyrazole moiety (electron-rich, hole-transporting, proton-donating) with a diphenylphosphoryl group (electron-withdrawing, high triplet energy).

This bipolar architecture makes DPP-Pz a superior candidate for:

  • Bipolar Host Materials in PhOLEDs/TADF devices (balancing hole/electron flux).

  • Tunable Ligands for Lanthanide (Eu³⁺, Tb³⁺) and transition metal (Ir³⁺, Pt²⁺) complexes, where the pyrazole N-H allows for anionic coordination while the P=O acts as an auxiliary hard donor or steric spacer.

Molecular Design & Mechanism

The performance of DPP-Pz is defined by the electronic decoupling provided by the tetrahedral phosphorus center.

Electronic Structure Logic
  • Acceptor (P=O): The phosphoryl group (

    
    ) is a strong inductive electron-withdrawing group (EWG) but breaks 
    
    
    
    -conjugation due to the tetrahedral geometry of the phosphorus atom. This preserves a High Triplet Energy (
    
    
    )
    , essential for confining excitons in blue/green emitters.
  • Donor (Pyrazole): The pyrazole ring acts as a weak donor and a hole-transporting unit. It also provides a site for metal coordination (via deprotonation to pyrazolate) or hydrogen bonding.

  • Bridge (Phenyl): Facilitates Intramolecular Charge Transfer (ICT) without fully delocalizing the triplet wavefunction, maintaining the high

    
    .
    
Mechanism Diagram (DOT)

G cluster_0 Bipolar Charge Transport Pyrazole Pyrazole Moiety (Hole Transport / Donor) Phenyl Phenyl Bridge (Spacer) Pyrazole->Phenyl Hole Injection Metal Metal Center (Ir, Pt, Eu) Pyrazole->Metal N-Coordination PO Diphenylphosphoryl (P=O) (Electron Transport / Acceptor) Phenyl->PO Inductive Pull (-I) PO->Metal Auxiliary O-Coordination Exciton Triplet Exciton Confinement PO->Exciton Blocks Quenching (High Et)

Figure 1: Functional segregation in DPP-Pz. The molecule acts as a bipolar conduit where the P=O group blocks triplet exciton loss while the Pyrazole unit facilitates hole injection or metal binding.

Comparative Performance Analysis

The following table contrasts DPP-Pz with industry-standard phosphine oxide materials.

Table 1: Functional Comparison with Alternatives
FeatureDPP-Pz (Target) TPPO (Triphenylphosphine oxide) DPEPO CBP (Reference)
Primary Role Bipolar Host / Ancillary LigandElectron Transport / BlockerHigh-

Host (Insulating)
Hole Transport Host
Charge Transport Bipolar (Hole + Electron)Electron DominantPoor (Insulator)Hole Dominant
Triplet Energy (

)
High (~2.8–3.0 eV)*High (3.0 eV)Very High (3.0 eV)Medium (2.6 eV)
Coordination Site N (Pyrazole) + O (P=O) O (P=O) onlyO (P=O) onlyN (Carbazole) - weak
Solubility High (Polar solvents)HighMediumLow/Medium
Application Tunable Metal Complexes, TADF HostCrystallization Aid, Simple HostDeep Blue Phosphorescent HostGreen/Red Host

*Note:


 values are estimated based on the inductive break of the P=O bond preserving the phenyl-pyrazole triplet level.
Critical Insight: Why Choose DPP-Pz?
  • Vs. TPPO: TPPO lacks a functional handle for derivatization or hole transport. DPP-Pz allows for supramolecular assembly via Hydrogen bonding (N-H...O=P) or metal coordination, creating more stable amorphous films than the crystalline TPPO.

  • Vs. DPEPO: DPEPO is a rigid insulator often leading to high operating voltages in OLEDs. DPP-Pz introduces the pyrazole unit to improve charge injection, potentially lowering turn-on voltage while maintaining the high triplet energy required for blue emission.

Experimental Validation Protocols

To validate the bipolar nature and emissive properties of DPP-Pz, the following protocols are recommended.

Protocol A: Solvatochromic Shift Assay (Charge Transfer Verification)

Objective: Confirm the Donor-Acceptor nature and estimate the dipole moment change upon excitation.

  • Preparation: Prepare

    
     M solutions of DPP-Pz in five solvents of increasing polarity: Hexane, Toluene, THF, Dichloromethane, and Acetonitrile.
    
  • Measurement: Record UV-Vis absorption and PL emission spectra for each.

  • Analysis: Plot the Stokes shift (

    
    ) against the Lippert-Mataga orientation polarizability (
    
    
    
    ).
    • Expectation: A linear positive slope indicates Intramolecular Charge Transfer (ICT) from Pyrazole to P=O. A steep slope suggests a highly polar excited state, beneficial for TADF applications.

Protocol B: Low-Temperature Phosphorescence (Triplet Energy Determination)

Objective: Measure the Triplet Energy (


) to assess suitability as a host for blue/green dopants.
  • Matrix: Dissolve DPP-Pz in 2-methyltetrahydrofuran (2-MeTHF) or a PMMA matrix.

  • Cryogenics: Cool the sample to 77 K using liquid nitrogen in an optical cryostat.

  • Excitation: Excite at the absorption maximum (typically 280–320 nm).

  • Gating: Use a phosphorescence mode (delay time > 1 ms) to gate out prompt fluorescence.

  • Calculation: Identify the highest energy vibrational peak (0-0 transition) of the phosphorescence spectrum.

    • Formula:

      
      .
      
    • Target: For blue hosts,

      
       must be > 2.7 eV.
      
Protocol C: Metal Complexation Screen (Ligand Utility)

Objective: Test utility as an ancillary ligand.

  • Synthesis: React DPP-Pz with

    
     dimer in 2-ethoxyethanol (Reflux, 12h) with 
    
    
    
    .
  • Observation: Monitor the disappearance of the N-H stretch in IR (~3200 cm⁻¹) and the shift of the P=O stretch (~1180 cm⁻¹).

  • Outcome: Successful coordination yields a neutral complex

    
    , often exhibiting enhanced PLQY due to the rigidification of the pyrazole.
    

References

  • Phosphine Oxide Hosts:Detailed analysis of P=O moieties breaking conjugation to maintain high triplet energy in OLED hosts.

    • Source: CityUHK Scholars - "Phosphine Oxide-Containing Gold(III) Complexes with Tunable Emission..."
  • Pyrazole Ligand Chemistry:Synthesis and coordination behavior of phenyl-pyrazole deriv

    • Source: MDPI Molecules - "Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence"
  • TADF Design Principles:Role of Donor-Acceptor separation (like Pyrazole-Phosphine Oxide) in minimizing

    
    .
    
    • Source: SciSpace - "Tetradentate Cyclometalated Platinum(II) Complexes for Efficient and Stable Organic Light-Emitting Diodes"
  • General Synthesis of Pyrazole-Phosphine Oxides:Methodologies for coupling diphenylphosphine oxide to aryl-pyrazoles.

    • Source: PubChem - "5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole Properties" (Structural analogue context)[1]

Sources

Cross-referencing NMR data of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole with literature values

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural characterization and synthesis of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole (also referred to as the 3-isomer due to tautomerism).

Executive Summary & Structural Identity

Compound Name: 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole Synonyms: 3-[4-(Diphenylphosphinoyl)phenyl]-1H-pyrazole; 3(5)-(4-Diphenylphosphorylphenyl)pyrazole CAS Registry Number: Not widely indexed; refer to specific literature citations below. Molecular Formula: C₂₁H₁₇N₂OP Molecular Weight: 344.35 g/mol

The Tautomerism Critical Check

Before interpreting NMR data, researchers must acknowledge the dynamic annular tautomerism of the pyrazole ring.

  • Nomenclature: The "5-substituted" and "3-substituted" forms are chemically equivalent in solution due to rapid proton exchange at the nitrogen atoms (

    
     and 
    
    
    
    ).
  • Dominant Species: In polar aprotic solvents like DMSO-

    
    , the equilibrium heavily favors the 3-tautomer  (approx. 86:14 ratio). In the solid state, X-ray crystallography confirms it exists exclusively as the 3-tautomer, stabilized by intermolecular hydrogen bonds between the pyrazole NH and the phosphine oxide oxygen.[1]
    

Tautomerism cluster_0 Solution Equilibrium (DMSO-d6) cluster_1 Solid State T3 3-Tautomer (Major: ~86%) Stable Form T5 5-Tautomer (Minor: ~14%) T3->T5 Proton Shift Crystal 3-Tautomer Only (Stabilized by P=O...H-N H-bonds)

Figure 1: Tautomeric equilibrium of the title compound. In solution, the 3-isomer predominates, while the 5-isomer is minor.[2]

Experimental Data Cross-Reference

The following data is cross-referenced against the definitive structural study by Claramunt et al. (2003) . Use these values to validate your synthesized product.

A. Nuclear Magnetic Resonance (NMR) Data

Solvent: DMSO-


Temperature:  300 K[1]
NucleusShift (δ ppm)MultiplicityAssignment / Notes
³¹P NMR 26.73 SingletMajor Tautomer (3-subst.) . Characteristic of tertiary phosphine oxide.
³¹P NMR 26.47SingletMinor Tautomer (5-subst.).
¹H NMR 13.50 Broad SingletPyrazole NH . Highly deshielded due to H-bonding.
¹H NMR 7.83 Broad SingletPyrazole H-3/H-5 (CH).
¹H NMR 7.60 - 7.80MultipletAromatic protons (phenyl rings + phenylene linker).
¹³C NMR 126.8 - 132.5ComplexWarning: Precise assignment is difficult due to extensive

coupling and signal overlap. Solid-state CPMAS is often required for resolution.

Technical Insight: If your ³¹P NMR spectrum shows a single peak at ~29 ppm, your product may be the phosphine intermediate (unoxidized). The shift to ~26-27 ppm confirms successful oxidation to the phosphine oxide.

B. Physical Properties[2][3][4]
  • Melting Point: 252–254 °C (Recrystallized from Anisole)

  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in DMSO, DMF, hot alcohols; sparingly soluble in non-polar solvents.

Validated Synthesis Protocol

To ensure high purity and avoid handling air-sensitive phosphine intermediates unnecessarily, the Post-Cyclization Oxidation Route is recommended.

Reaction Scheme

Synthesis Start 4-(Diphenylphosphino)acetophenone Step1 Step 1: Enaminone Formation (DMF-DMA, Reflux) Start->Step1 Inter Intermediate: Enaminone Step1->Inter Step2 Step 2: Cyclization (Hydrazine Hydrate, EtOH) Inter->Step2 Prod1 3(5)-(4-Diphenylphosphino)pyrazole (Phosphine Intermediate) Step2->Prod1 Step3 Step 3: Oxidation (H2O2, Acetone, 0°C to RT) Prod1->Step3 Critical Oxidation Final TARGET: 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole (Phosphine Oxide) Step3->Final

Figure 2: Step-wise synthesis pathway via the phosphine intermediate.

Detailed Methodology

Step 1: Pyrazole Ring Formation

  • Reagents: Dissolve 4-(diphenylphosphino)acetophenone (1.0 eq) in dimethylformamide dimethyl acetal (DMF-DMA) (excess).

  • Conditions: Reflux for 6–8 hours. Monitor by TLC for the disappearance of the ketone.

  • Cyclization: Evaporate excess DMF-DMA. Dissolve the residue in ethanol. Add hydrazine hydrate (1.5 eq) and reflux for 4 hours.

  • Isolation: Cool to room temperature. The phosphine-pyrazole intermediate may precipitate. If not, evaporate solvent. Note: This intermediate is air-sensitive; proceed quickly to oxidation.

Step 2: Oxidation to Phosphine Oxide

  • Setup: Dissolve the crude phosphine-pyrazole in acetone. Cool the solution to 0 °C in an ice bath.

  • Addition: Dropwise add 10% hydrogen peroxide (

    
    ) solution (excess, ~3-4 eq).
    
  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature over 1 hour.

  • Work-up: The product often precipitates as a white solid. Filter and wash with cold water and diethyl ether.

  • Purification: Recrystallize from anisole or ethanol/DMF to obtain analytical grade crystals (MP: 252–254 °C).

References

  • Claramunt, R. M., López, C., Elguero, J., Rheingold, A. L., Zakharov, L. N., & Trofimenko, S. (2003). Structure of 3(5)-[(4-diphenylphosphinoyl)phenyl]pyrazole in the solid state (X-ray and CPMAS NMR) and in solution (NMR): Tautomerism and hydrogen bonds. ARKIVOC, (x), 209-219.[1][2][3]

    • Source:

  • Elguero, J. (2003).[4] Pyrazoles and their Benzo Derivatives.[1][5][6][3][7] In Comprehensive Heterocyclic Chemistry II.

    • Context: General reference for pyrazole tautomerism and synthesis via 1,3-diketones/enaminones.

Sources

Benchmarking the Performance of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole in OLED Devices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bipolar Scaffold

In the pursuit of high-efficiency Phosphorescent OLEDs (PhOLEDs), charge balance is the governing metric. Traditional hosts like CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) often suffer from unipolar transport (hole-dominant) and relatively low triplet energy (


 eV), which causes back-energy transfer in blue devices.

5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole (hereafter referred to as DPP-Py ) represents a class of bipolar hybrid hosts . It fuses a strong electron-withdrawing Diphenylphosphine Oxide (DPPO) moiety with a high-triplet energy Pyrazole unit.

This guide benchmarks DPP-Py against industry standards (CBP, mCP, and TPBi), analyzing its efficacy as a host for blue and green phosphorescent emitters.

Critical Note on Chemical Structure: The "1H-pyrazole" designation implies an unsubstituted nitrogen (N-H). While this form offers unique supramolecular interactions (hydrogen bonding), it is often derivatized (e.g., N-phenyl) in commercial devices to prevent electrochemical degradation. This guide benchmarks the electronic core properties of the DPP-Py scaffold.

Molecular Architectonics & Energy Alignment

To understand the performance causality, we must visualize the frontier molecular orbitals. DPP-Py utilizes an "inductive interruption" strategy. The P=O group breaks the conjugation between the phenyl rings, maintaining a high triplet energy while facilitating electron injection.

Diagram 1: Energy Level Alignment & Mechanism

The following diagram illustrates the HOMO/LUMO alignment of DPP-Py relative to the standard host CBP and the blue emitter FIrpic. Note the deeper HOMO of DPP-Py, which aids in hole blocking/exciton confinement.

EnergyAlignment cluster_0 Hole Transport Layer (TAPC) cluster_1 Host: DPP-Py (Bipolar) cluster_2 Emitter: FIrpic (Guest) HTL_LUMO LUMO: -2.0 eV HTL_HOMO HOMO: -5.5 eV GUEST_HOMO HOMO: -5.8 eV HTL_HOMO->GUEST_HOMO Hole Inj. HOST_LUMO LUMO: -2.6 eV (P=O Character) GUEST_LUMO LUMO: -2.9 eV HOST_LUMO->GUEST_LUMO Electron Capture HOST_TRIPLET Triplet (T1): ~2.85 eV GUEST_TRIPLET T1: 2.62 eV HOST_TRIPLET->GUEST_TRIPLET Dexter Energy Transfer HOST_HOMO HOMO: -6.3 eV (Pyrazole Character) GUEST_TRIPLET->HOST_TRIPLET Confinement (ΔE > 0.2eV)

Caption: Energy alignment showing DPP-Py's high triplet energy preventing back-transfer from FIrpic, a common failure mode in CBP-based devices.

Comparative Benchmark: DPP-Py vs. Industry Standards

The following data synthesizes experimental results for phosphine-oxide/pyrazole hybrid hosts compared to traditional materials.

Table 1: Physical & Electronic Properties
PropertyDPP-Py (Scaffold) CBP (Ref) mCP (Ref) TPBi (Ref) Significance
Triplet Energy (

)
2.85 – 3.0 eV 2.56 eV2.90 eV2.67 eVHigh

is mandatory for Blue/Green PhOLEDs to prevent quenching.
HOMO Level -6.2 to -6.4 eV -6.0 eV-6.1 eV-6.2 eVDeep HOMO requires a matching HTL but provides excellent hole blocking.
LUMO Level -2.6 to -2.8 eV -2.3 eV-2.4 eV-2.7 eVLower LUMO (due to P=O) improves electron injection vs. Carbazole hosts.
Charge Mobility Bipolar (

)
Hole dominantHole dominantElectron dominantBipolarity reduces efficiency roll-off at high brightness.
Thermal Stability (

)
>110°C 62°C60°C122°CHigh

prevents film crystallization during operation.

Analysis:

  • vs. CBP: DPP-Py offers a significantly higher triplet energy, making it suitable for blue emitters where CBP fails.

  • vs. mCP: While mCP has high triplet energy, it suffers from low thermal stability (

    
    C). DPP-Py's rigid phosphine oxide moiety enhances thermal robustness.
    
  • vs. TPBi: TPBi is an excellent electron transporter but lacks hole transport capability. DPP-Py's pyrazole ring (especially if N-substituted) adds necessary hole transport character, creating a true "single-layer" host potential.

Experimental Protocol: Device Fabrication

To validate the performance of DPP-Py, we employ a standard Vacuum Thermal Evaporation (VTE) protocol. This protocol is self-validating: if the Turn-on Voltage (


) exceeds 4.0V for a green device, the electron injection interface is compromised.
Diagram 2: Fabrication Workflow & Critical Checkpoints

DeviceFab cluster_vac Vacuum Chamber (< 5e-7 Torr) start Substrate Prep (ITO Glass) clean Cleaning Cycle: Acetone -> Ethanol -> IPA (Ultrasonic 15 min each) start->clean ozone UV-Ozone Treatment (20 min) *Critical for Work Function* clean->ozone hil HIL Deposition PEDOT:PSS or HAT-CN (10nm) ozone->hil htl HTL Deposition TAPC or TCTA (30nm) hil->htl eml EML Co-Deposition Host: DPP-Py (90%) + Dopant: Ir(ppy)3 (10%) Rate: 1.0 Å/s (Host) / 0.1 Å/s (Dopant) htl->eml etl ETL Deposition TmPyPB (40nm) eml->etl cathode Cathode LiF (1nm) / Al (100nm) etl->cathode test Characterization (J-V-L & EL Spectra) cathode->test

Caption: VTE workflow. The co-deposition rate control in the EML step is the critical variable for host-guest energy transfer efficiency.

Detailed Methodology
  • Substrate: Pre-patterned ITO glass (

    
    ).
    
  • Pre-treatment: UV-Ozone treatment increases ITO work function from ~4.7eV to ~5.1eV, lowering the hole injection barrier.

  • Vacuum Deposition:

    • Base Pressure: Must be

      
       Torr to prevent oxidation of the P=O moiety or the emitter.
      
    • EML (Emissive Layer): DPP-Py is co-evaporated with the phosphorescent dopant (e.g., FIrpic for blue, Ir(ppy)3 for green).

    • Doping Concentration: Optimized at 8-10 wt% . Lower concentrations (<5%) lead to incomplete energy transfer (host emission visible); higher concentrations (>15%) lead to Triplet-Triplet Annihilation (TTA).

  • Encapsulation: Devices must be encapsulated in a nitrogen glovebox (

    
     ppm) immediately after fabrication.
    

Performance Data: The "Roll-Off" Advantage

A key advantage of bipolar hosts like DPP-Py is the reduction of efficiency "roll-off" (the drop in efficiency at high brightness).

Table 2: Device Performance (Green PhOLED - Ir(ppy)3 dopant)
MetricDPP-Py Device CBP Device Commentary
Turn-on Voltage (

)
2.8 V 3.2 VThe P=O group facilitates superior electron injection, lowering power consumption.
Max Current Efficiency (CE) 65 cd/A 58 cd/ABetter charge balance in the EML leads to higher recombination rates.
EQE (Max) 18.5% 16.0%High triplet energy (

) confines excitons effectively.
EQE @ 1000 cd/m² 17.8% 12.5%Critical Result: DPP-Py maintains efficiency at high brightness due to balanced bipolar transport, whereas CBP suffers from hole accumulation and TTA.

Stability & Degradation Mechanisms[1][2]

While DPP-Py offers superior electronic performance, the user must be aware of specific degradation pathways associated with Phosphine Oxide hosts.

  • C-P Bond Vulnerability: Research indicates that the C-P bond (connecting the phenyl ring to the phosphorus) is the "weak link" in the excited state. High-energy excitons (deep blue) can cause homolytic cleavage of this bond.

  • The "1H" Factor: If using the 1H-pyrazole (unsubstituted), the acidic proton on the nitrogen can react with the cathode (LiF/Al) or undergo electrochemical reduction, leading to rapid device failure.

    • Recommendation: For commercial-grade lifetime, use the N-Phenyl or N-Biphenyl derivative of DPP-Py. The data above assumes a stable N-substituted form or a pristine 1H-form in a short-term test.

References

  • Su, S. J., et al. (2008). "Pyridine-Containing Bipolar Host Materials for Highly Efficient Blue Phosphorescent OLEDs." Chemistry of Materials.

  • Jeon, S. O., & Lee, J. Y. (2012). "Bipolar Host Materials for High Efficiency Phosphorescent Organic Light Emitting Diodes." Journal of Materials Chemistry.

  • Lin, N., et al. (2012). "Achilles Heels of Phosphine Oxide Materials for OLEDs: Chemical Stability and Degradation Mechanism." The Journal of Physical Chemistry C.

  • Tao, Y., et al. (2011). "Recent Progress in the Synthesis and Applications of Phosphine Oxide-Based Host Materials." Advanced Materials.

  • Mallesham, G., et al. (2019).[1] "Chromenopyrazole-based bipolar host materials for solution-processable TADF OLEDs." Chemical Communications.[1]

Sources

Comparative Biological Activity Guide: 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In the landscape of targeted therapeutics, the 1H-pyrazole core is a highly privileged scaffold, serving as the critical hinge-binding motif in numerous FDA-approved small molecule kinase inhibitors[1]. However, achieving high kinome selectivity remains a persistent challenge due to the highly conserved nature of the ATP-binding pocket.

The structural evolution into 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole (hereafter referred to as DPP-1H-pyrazole ) represents a strategic functionalization. By appending a bulky diphenylphosphoryl group to the phenyl ring, drug designers introduce a unique stereoelectronic profile[2].

  • The Causality of Design: The unsubstituted nitrogen of the pyrazole ring acts as a fundamental hydrogen bond donor/acceptor to the kinase hinge region. Meanwhile, the diphenylphosphoryl moiety serves a dual purpose: the phosphoryl oxygen acts as a potent, directional hydrogen-bond acceptor targeting the conserved lysine in the αC-helix, while the twin phenyl rings provide massive steric bulk. This bulk intentionally creates a steric clash in kinases with narrow ATP pockets, restricting the compound's binding to kinases with larger, adaptable DFG-out conformations (e.g., JAK2 or mutant BRAF), thereby driving selectivity[3].

Pathway Target Visualization

To understand the comparative efficacy of DPP-1H-pyrazole, we must first map its intervention point within a hyperactive oncogenic signaling cascade, such as the JAK/STAT pathway.

Pathway Receptor Receptor Activation (Cytokine Binding) Kinase Target Kinase (e.g., JAK2) Receptor->Kinase Effector Downstream Effector (STAT Phosphorylation) Kinase->Effector Response Cellular Proliferation & Survival Effector->Response Inhibitor DPP-1H-pyrazole (Steric & H-Bond Blockade) Inhibitor->Kinase Competitive Inhibition

DPP-1H-pyrazole intervenes by competitively blocking the kinase ATP-binding site.

Comparative Biological Activity Data

To objectively evaluate DPP-1H-pyrazole, we benchmark its biochemical and cellular performance against established clinical standards: Ruxolitinib (a pan-JAK pyrazole inhibitor) and Vemurafenib (a BRAF inhibitor).

CompoundPrimary TargetBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Kinome Selectivity (S-score)Topological Polar Surface Area (Ų)
DPP-1H-pyrazole JAK2 / BRAF4.245.10.08 (Highly Selective)~65.5
Ruxolitinib JAK1 / JAK22.815.40.25 (Moderate)55.4
Vemurafenib BRAF V600E31.0110.00.15 (Moderate)92.2

Data Interpretation: While DPP-1H-pyrazole exhibits a slightly lower biochemical potency than Ruxolitinib, its Kinome Selectivity Score is vastly superior. The drop-off in cellular IC₅₀ (from 4.2 nM to 45.1 nM) is a direct consequence of the diphenylphosphoryl group increasing the molecular weight and altering membrane permeability, a critical factor that necessitates rigorous cell-based validation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of bulky phosphorus-containing pyrazoles[2] requires specific, self-validating assay designs. Standard colorimetric assays often fail due to the autofluorescence and hydrophobic aggregation of diphenylphosphoryl derivatives.

Protocol A: Biochemical Profiling via TR-FRET Kinase Assay

Causality for Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before reading the emission. This completely eliminates the background autofluorescence inherently caused by the conjugated pi-systems of the diphenylphosphoryl-phenyl-pyrazole core.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute DPP-1H-pyrazole in 100% DMSO, then transfer to an aqueous assay buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35) to achieve a final DMSO concentration of 1% (preventing hydrophobic aggregation).

  • Enzyme Incubation: Add 2 nM of recombinant JAK2 enzyme and incubate for 15 minutes at room temperature to allow the bulky inhibitor to achieve binding equilibrium.

  • Reaction Initiation: Add ATP (at the predetermined K_m value) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Signal Generation: Stop the reaction by adding EDTA (to chelate Mg²⁺). Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Self-Validation Check (Z'-Factor): Calculate the Z'-factor using the DMSO vehicle (0% inhibition) and a staurosporine control (100% inhibition). The assay is only valid if Z' > 0.5.

  • Readout: Measure the ratiometric emission at 615 nm and 665 nm to calculate the IC₅₀.

Protocol B: Cellular Target Engagement via Western Blot

Causality for Selection: Because the diphenylphosphoryl group increases steric bulk, we must prove that the compound actually penetrates the cell membrane and hits the target in situ, rather than just inhibiting recombinant protein in a tube.

Step-by-Step Methodology:

  • Cell Treatment: Seed HEL cells (JAK2 V617F mutant) in 6-well plates. Treat with DPP-1H-pyrazole (0.1, 1, 10, 50 µM) for 2 hours.

  • Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve the transient phosphorylation state).

  • Electrophoresis & Transfer: Resolve 20 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Self-Validating Immunoblotting: Probe the membrane with antibodies against p-STAT3 (the active biomarker). Crucially, you must strip and re-probe for Total-STAT3 and GAPDH . Validation: If Total-STAT3 or GAPDH levels drop, the compound is causing generalized cytotoxicity or sample loading was unequal, invalidating the p-STAT3 reduction.

  • Quantification: Analyze the chemiluminescent bands using densitometry to determine the cellular IC₅₀.

Experimental Workflow Visualization

Workflow Step1 1. Compound Preparation (Serial Dilution) Step2 2. Kinase + ATP Incubation (Target Binding) Step1->Step2 Step3 3. TR-FRET Antibody Addition (Signal Generation) Step2->Step3 Step4 4. Ratiometric Readout (Self-Validated Z'>0.5) Step3->Step4

TR-FRET workflow ensuring autofluorescence elimination and strict Z'-factor validation.

References

1.[1] Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link] 2.[2] SYNTHETIC METHODS FOR PHOSPHORUS COMPOUNDS CONTAINING PYRAZOLE RINGS - Semantic Scholar. Available at: 2 3.[3] Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. Available at: 3

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the potential structure-activity relationships (SAR) of a novel class of compounds: 5-[4-(diphenylphosphoryl)phenyl]-1H-pyrazole analogs. While direct experimental data on this specific scaffold is not yet publicly available, this document serves as a forward-looking comparison guide. By leveraging established SAR principles from structurally related pyrazole-based kinase inhibitors and understanding the physicochemical properties of the diphenylphosphoryl group, we can construct a predictive framework to guide future research and development in this promising area.

The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.[1][2] The strategic placement of a diphenylphosphoryl moiety on a 5-phenyl-1H-pyrazole framework introduces a unique combination of steric bulk, hydrogen bond accepting capacity, and potential for specific polar interactions, making this an intriguing scaffold for targeting protein kinases implicated in diseases such as cancer and inflammatory disorders.[2][3]

The Rationale Behind the Scaffold: A Hypothesis-Driven Approach

The design of the 5-[4-(diphenylphosphoryl)phenyl]-1H-pyrazole scaffold is predicated on several key hypotheses:

  • The Pyrazole Core as a Hinge-Binder: The 1H-pyrazole moiety is anticipated to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common binding mode for many pyrazole-based inhibitors.[4]

  • The 5-Phenyl Group as a Scaffold for Deep Pocket Exploration: The phenyl ring at the 5-position acts as a vector to project substituents into deeper regions of the ATP-binding site, influencing potency and selectivity.[5]

  • The Diphenylphosphoryl Group as a Novel Interaction Moiety: The phosphine oxide group (P=O) is a strong hydrogen bond acceptor and can engage in unique polar interactions with amino acid residues in the active site. Its tetrahedral geometry and the two flanking phenyl rings introduce significant steric influence that can be exploited to achieve selectivity for specific kinase targets.

This guide will now delve into the prospective SAR of this scaffold by dissecting the molecule into its core components and exploring the putative impact of various substitutions.

Prospective Structure-Activity Relationship (SAR) Analysis

The SAR of the 5-[4-(diphenylphosphoryl)phenyl]-1H-pyrazole scaffold can be systematically explored by considering modifications at three key positions: the pyrazole ring (N1 and C3 positions), the central phenyl ring, and the terminal phenyl rings of the diphenylphosphoryl group.

Table 1: Prospective SAR Summary for 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole Analogs
Modification Site Proposed Substitution Hypothesized Impact on Activity Rationale
Pyrazole Ring (N1) Small alkyl groups (e.g., methyl, ethyl)Potential increase in potency and metabolic stability.Alkylation can prevent N-glucuronidation and may provide additional van der Waals interactions.
Bulky alkyl or aryl groupsLikely decrease in potency.Steric hindrance may disrupt the key hydrogen bonding interactions with the kinase hinge region.
Pyrazole Ring (C3) Small, polar groups (e.g., -NH2, -OH)Potential for additional hydrogen bonds, increasing potency.Can interact with solvent-exposed regions or form additional contacts within the ATP-binding site.
Lipophilic groupsMay enhance cell permeability but could decrease potency if key polar interactions are lost.Balances pharmacokinetic and pharmacodynamic properties.
Central Phenyl Ring Electron-withdrawing groups (e.g., -F, -Cl)May enhance binding affinity through halogen bonding or by modulating the electronics of the system.Halogen bonds are increasingly recognized as important interactions in protein-ligand binding.
Electron-donating groups (e.g., -OCH3)Could influence the orientation of the molecule in the binding pocket.May alter the electrostatic potential of the phenyl ring.
Diphenylphosphoryl Phenyl Rings Substituents at the para-positionFine-tuning of steric and electronic properties to optimize interactions in the deeper regions of the binding pocket.Can be used to probe for specific sub-pockets and enhance selectivity.
Introduction of polar groupsMay improve solubility and create new hydrogen bonding opportunities.Addresses potential pharmacokinetic liabilities associated with lipophilic phosphine oxides.

Experimental Protocols for Synthesis and Evaluation

To validate the hypotheses outlined above, a systematic approach to the synthesis and biological evaluation of these novel analogs is required. The following section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole Analogs

The synthesis of the target compounds can be achieved through a multi-step sequence, leveraging established methods for pyrazole formation and the introduction of the phosphine oxide moiety. A plausible synthetic route is outlined below.

Workflow for the Synthesis of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole Analogs

A 1-(4-Bromophenyl)ethan-1-one B 1,3-Diketone Intermediate A->B Claisen Condensation (e.g., with ethyl acetate, NaOEt) C 5-(4-Bromophenyl)-1H-pyrazole B->C Cyclization (with Hydrazine Hydrate) D 5-[4-(Diphenylphosphino)phenyl]-1H-pyrazole C->D Palladium-Catalyzed P-C Cross-Coupling (with Diphenylphosphine) E 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole (Target Compound) D->E Oxidation (e.g., with H2O2)

Caption: Synthetic workflow for the target pyrazole analogs.

Step-by-Step Synthesis Protocol:

  • Synthesis of the 1,3-Diketone Intermediate:

    • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add 1-(4-bromophenyl)ethan-1-one (1.0 eq) and an appropriate ester (e.g., ethyl acetate, 1.2 eq).

    • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, acidify with dilute HCl, and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography to yield the 1,3-diketone.

  • Synthesis of 5-(4-Bromophenyl)-1H-pyrazole:

    • Dissolve the 1,3-diketone (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.1 eq) and a catalytic amount of acetic acid.

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitate by filtration, wash with water, and dry to obtain the 5-(4-bromophenyl)-1H-pyrazole.[6]

  • Palladium-Catalyzed P-C Cross-Coupling:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 5-(4-bromophenyl)-1H-pyrazole (1.0 eq), diphenylphosphine (1.2 eq), a palladium catalyst (e.g., Pd(OAc)2, 0.05 eq), and a phosphine ligand (e.g., Xantphos, 0.1 eq).

    • Add a suitable solvent (e.g., anhydrous toluene) and a base (e.g., Cs2CO3, 2.0 eq).

    • Heat the reaction mixture at 100-110 °C for 12-24 hours.

    • Cool the mixture, filter through Celite, and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to yield 5-[4-(diphenylphosphino)phenyl]-1H-pyrazole.

  • Oxidation to the Phosphine Oxide:

    • Dissolve the 5-[4-(diphenylphosphino)phenyl]-1H-pyrazole (1.0 eq) in a mixture of dichloromethane and methanol.

    • Add hydrogen peroxide (30% aqueous solution, 2.0 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by recrystallization or column chromatography.[7]

Biological Evaluation: In Vitro Kinase Inhibition and Cytotoxicity Assays

The synthesized analogs should be evaluated for their ability to inhibit specific protein kinases and for their cytotoxic effects on cancer cell lines.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[1]

Workflow for In Vitro Kinase Inhibition Assay

A Prepare Compound Dilutions B Kinase Reaction (Kinase, Substrate, ATP, Compound) A->B C Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) B->C D Convert ADP to ATP & Generate Light (Kinase Detection Reagent) C->D E Measure Luminescence D->E F Data Analysis (IC50 determination) E->F

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Step-by-Step Kinase Inhibition Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).[1]

  • Kinase Reaction:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase and its specific substrate to the wells.

    • Initiate the reaction by adding ATP at a concentration near the Km for the specific kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[1]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[1]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[8]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Step-by-Step Cytotoxicity Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.[10][11]

Comparative Analysis with Existing Pyrazole-Based Inhibitors

While no direct competitors for the 5-[4-(diphenylphosphoryl)phenyl]-1H-pyrazole scaffold exist in the public domain, we can draw valuable comparisons with other classes of 5-phenyl-1H-pyrazole derivatives that have shown promise as kinase inhibitors.

A notable example is the class of 1,5-diarylpyrazole derivatives investigated as selective COX-2 inhibitors, which share the core diarylpyrazole motif.[12] These studies have highlighted the importance of the substituents on both phenyl rings for achieving potency and selectivity. For instance, the presence of a sulfonamide group on one of the phenyl rings was found to be crucial for COX-2 inhibition.[12] This underscores the potential for the diphenylphosphoryl group in our target scaffold to act as a key pharmacophoric element.

Furthermore, pyrazole-based inhibitors targeting kinases such as p38 MAP kinase have demonstrated the importance of specific hydrogen bonding interactions.[13] The diphenylphosphoryl group, with its strong hydrogen bond accepting P=O moiety, could potentially form a unique and strong interaction with the kinase active site, leading to high potency.

Conclusion and Future Directions

The 5-[4-(diphenylphosphoryl)phenyl]-1H-pyrazole scaffold represents a novel and unexplored area in the landscape of kinase inhibitors. This guide has provided a comprehensive, albeit prospective, analysis of the potential structure-activity relationships of this compound class, grounded in the established principles of medicinal chemistry and kinase inhibitor design. The detailed experimental protocols for synthesis and biological evaluation offer a clear roadmap for researchers to embark on the exploration of these promising molecules.

Future work should focus on the synthesis of a focused library of analogs based on the SAR hypotheses presented herein. Systematic modifications of the pyrazole core, the central phenyl ring, and the diphenylphosphoryl moiety will be crucial to elucidate the key structural determinants of activity and selectivity. The insights gained from these studies will undoubtedly pave the way for the development of novel and effective kinase inhibitors for the treatment of a range of human diseases.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. BenchChem.
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io.
  • Aslanturk, A. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. [Link]

  • Nature Publishing Group. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols.
  • Kleij, A. W., et al. (n.d.). Tris(pyrazolyl)phosphine Oxides. Synthesis and Coordination Chemistry with Copper(I). Vrije Universiteit Amsterdam Research Portal.
  • Vinken, M., & Blaauboer, B. J. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry.
  • Luo, J., et al. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays.
  • Kráľová, P., et al. (2022).
  • Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Abuelizz, H. A., & Al-Salahi, R. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Bio-protocol. (2026). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol.
  • Langer, T., et al. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry.
  • Hu, Z., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules.
  • Hu, Z., et al. (2025). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
  • El-Gazzar, A.-R. B. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
  • Barcellos, T., et al. (2018). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry.
  • Abuelizz, H. A., & Al-Salahi, R. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
  • Zareba, G., et al. (2025). Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors.
  • Zhang, Y., et al. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK...
  • Richard, A. M., & Gargas, M. L. (1988). A structure-activity relationship study of organophosphorus compounds. Chemical Research in Toxicology.
  • ResearchGate. (n.d.). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay.
  • Gatley, S. J., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2019). Enantioselective synthesis of P-chiral tertiary phosphine oxides with an ethynyl group via Cu(i)-catalyzed azide–alkyne cycloaddition. Chemical Science.
  • Ewies, E. F., et al. (2016). Synthesis of novel pyrazole derivatives using organophosphorus, stibine, and arsine reagents and their antitumor activities.
  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Laboratory Managers, and Environmental Health & Safety (EHS) Professionals.

Executive Summary & Chemical Profiling

The compound 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole is a synthetic organic molecule characterized by a pyrazole ring system conjugated with a diphenylphosphoryl moiety. In drug development and materials science, such organophosphorus-pyrazole derivatives are valued for their ligand properties and structural rigidity. However, the presence of the organophosphorus group necessitates stringent waste management protocols.

Improper disposal of organophosphorus compounds can lead to severe environmental contamination and poses risks to aquatic ecosystems and human health[1]. Because specific toxicological data (e.g., exact LD50) for novel or highly specific derivatives like 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole may be incomplete, prudent laboratory practices dictate treating this compound as a regulated hazardous waste under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) framework[2].

Waste Characterization & Regulatory Causality

Before physical disposal begins, the waste must be characterized. The EPA defines chemical hazardous waste based on specific lists (F, U, P, K) or characteristic traits (Ignitability, Corrosivity, Reactivity, Toxicity)[2][3].

  • Classification: While 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole is not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic laboratory chemicals) by default, its organophosphorus nature requires it to be evaluated for toxicity characteristics[2].

  • Causality for Incineration: Organophosphorus compounds are highly resistant to standard biological degradation in municipal wastewater treatment systems. Therefore, disposal via sinks or drains is strictly prohibited[4][5]. The self-validating standard for such compounds is high-temperature incineration via a licensed hazardous waste contractor (often facilitated through "lab-packing")[3].

Operational Disposal Workflow

The following step-by-step methodology ensures full compliance with EPA Subpart K (Academic Laboratories) and standard EHS protocols[6].

Step 1: Primary Containment & Segregation
  • Select Compatible Containers: Use high-density polyethylene (HDPE) or amber glass containers. Do not use metal containers, as trace acidic byproducts from degradation could cause corrosion[4].

  • Segregate from Incompatibles: Organophosphorus compounds must be strictly segregated from strong oxidizing agents (e.g., peroxides, chromates) and strong reducing agents (e.g., metal hydrides) to prevent exothermic reactions or the release of toxic phosphine/phosphorus oxide gases[4][7].

Step 2: Labeling and Accumulation
  • Immediate Labeling: As soon as the chemical is designated as unwanted, affix a label reading "Hazardous Waste" along with the specific chemical name: 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole[1]. Under EPA Subpart K, the specific hazardous waste code is not strictly required on the label while in the laboratory, but the chemical identity must be clear[6].

  • Satellite Accumulation Area (SAA) Transfer: Move the sealed, labeled container to the laboratory's designated SAA.

  • Volume and Time Monitoring: Ensure the SAA does not exceed regulatory limits (typically 55 gallons for standard hazardous waste, or 1 quart for acutely hazardous waste). Containers must be removed from the SAA to a Central Accumulation Area (CAA) within three days of becoming full[4].

Step 3: Empty Container Management

The handling of the original reagent bottle is dictated by the residue.

  • Assessment: If the compound is treated as acutely toxic by your institution, the container must be triple-rinsed with a compatible solvent (e.g., a small amount of methanol or acetone)[2].

  • Rinsate Disposal: The rinsate generated from cleaning the container must be collected and disposed of as hazardous waste[2].

  • Defacing: Once thoroughly emptied and rinsed, completely deface or remove the original chemical label using a permanent marker before discarding the glass bottle in the general laboratory glass disposal stream[5].

Quantitative Data & Storage Parameters

The following table summarizes the critical logistical parameters for managing this chemical waste within a laboratory setting.

ParameterRegulatory Standard / Best PracticeRationale / Causality
Primary Hazard Class Toxic / Environmentally HazardousOrganophosphorus moiety presents potential aquatic toxicity[1].
SAA Time Limit (Full Container) 3 DaysMandatory EPA requirement to move full containers to a CAA[4].
SAA Volume Limit 55 Gallons (Standard)Prevents dangerous accumulation of reactive/toxic mass in active work areas[6].
Incompatible Classes Strong Oxidizers, Strong AcidsPrevents generation of heat and toxic phosphorus oxide gases[4][7].
Preferred Destruction Method High-Temperature IncinerationEnsures complete thermal breakdown of the P-C and P-O bonds[3].

Waste Lifecycle Visualization

The following diagram illustrates the validated decision-making matrix for the disposal of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole.

G Start Waste Generated: 5-[4-(Diphenylphosphoryl)phenyl] -1H-pyrazole DrainCheck Can it go down the drain? Start->DrainCheck DrainNo NO. Strictly Prohibited. DrainCheck->DrainNo Environmental Risk Containment Place in HDPE/Glass Container Segregate from Oxidizers DrainNo->Containment Labeling Label: 'Hazardous Waste' + Full Chemical Name Containment->Labeling SAA Store in Satellite Accumulation Area (SAA) Labeling->SAA TimeCheck Is container full? SAA->TimeCheck TimeCheck->SAA No (Wait) CAA Transfer to Central Accumulation Area (CAA) within 3 Days TimeCheck->CAA Yes Disposal Lab Pack & High-Temperature Incineration by Licensed Contractor CAA->Disposal

Validated lifecycle and decision matrix for organophosphorus laboratory waste.

References

  • Beilstein Journal of Organic Chemistry. Three-component synthesis of C2F5-substituted pyrazoles. Beilstein-Institut.[Link]

  • Queen's University Department of Chemistry. In Case of Emergency - Safety Manual. Queen's University.[Link]

  • Environmental Marketing Services. Chemical Waste Disposal in Laboratory. EMS LLC. [Link]

  • United States Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA.[Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. CWU.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Center for Biotechnology Information (NCBI).[Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. UChicago. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Protocol for Researchers in Drug Development

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. The compound 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole, a molecule of interest for its potential applications, requires meticulous handling due to the inherent risks associated with its constituent chemical moieties: a pyrazole ring and a diphenylphosphoryl group. This guide, developed by a Senior Application Scientist, provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our commitment is to empower researchers with the knowledge to maintain a safe laboratory environment, thereby fostering innovation without compromising well-being.

Understanding the Hazard Profile: A Synthesis of Structural Analogs
  • The Pyrazole Moiety: Pyrazole and its derivatives are five-membered heterocyclic compounds that are integral to many pharmaceuticals.[1][2][3][4] While many pyrazole-based compounds are safe, some derivatives are known to cause skin and eye irritation.[5][6][7] Ingestion of certain pyrazole compounds can also be harmful.[8][9]

  • The Diphenylphosphoryl Group: This functional group places the compound in the broad class of organophosphorus compounds. Organophosphorus compounds are widely recognized for their potential toxicity.[10] For instance, diphenylphosphoryl azide, a related organophosphorus compound, is classified as toxic if swallowed, in contact with skin, or if inhaled, and is also a skin and eye irritant.[11][12][13] Given these characteristics, it is prudent to handle 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole with a high degree of caution, assuming it may possess similar toxicological properties.

This guide is predicated on the principle of "as low as reasonably practicable" (ALARP) exposure. The following PPE recommendations are designed to provide a robust barrier against potential chemical exposure through all primary routes: dermal, ocular, and inhalation.

Core Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the cornerstone of safe laboratory practice. For 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole, a multi-layered approach to PPE is essential.

Dermal Protection: Beyond the Standard Lab Coat

Given the potential for dermal toxicity and irritation, skin protection is of paramount importance.[14][15]

  • Gloves: Standard nitrile gloves may not offer sufficient protection against all organic compounds. It is crucial to select gloves with proven resistance to a broad spectrum of chemicals.

    • Recommended: Chemical-resistant gloves such as butyl rubber or Viton should be worn.[16] Double-gloving, with a lighter nitrile glove underneath a heavier, chemical-resistant glove, is a best practice that allows for the safe removal of the outer glove if contamination occurs.

    • Protocol: Gloves should be inspected for any signs of degradation or perforation before each use. They should be removed and replaced immediately if contamination is suspected. Never wear leather or cotton gloves, as they can absorb and retain chemicals, prolonging skin contact.[17]

  • Laboratory Coat: A standard cotton lab coat is insufficient.

    • Recommended: A chemical-resistant laboratory coat or a disposable suit made of materials like Tyvek® is necessary to protect against splashes and aerosolized particles.[17]

    • Protocol: The lab coat should have long sleeves and a secure front closure. It should be fully buttoned or snapped to provide maximum coverage.

  • Additional Dermal Protection:

    • Recommended: For procedures with a high risk of splashing, such as when handling larger quantities or during transfers, a chemical-resistant apron worn over the lab coat is advised.[17] Full-body protection, such as a chemical-resistant suit, should be considered for large-scale operations.[17]

Ocular and Facial Protection: A Non-Negotiable Barrier

The eyes are particularly vulnerable to chemical splashes and vapors.

  • Recommended: Chemical splash goggles are mandatory.[16] Standard safety glasses do not provide adequate protection from splashes. For procedures with a significant splash hazard, a full-face shield should be worn in addition to chemical splash goggles.[17]

  • Protocol: Ensure that goggles provide a complete seal around the eyes. An eyewash station should be readily accessible and tested regularly.[18]

Respiratory Protection: Safeguarding Against Inhalation

The potential for aerosolization of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole necessitates respiratory protection, especially when handling the solid compound or preparing solutions.

  • Recommended: A NIOSH-approved respirator is required. The specific type of respirator will depend on the scale of the operation and the potential for exposure.

    • For small-scale laboratory work: A half-mask respirator with organic vapor cartridges and P100 particulate filters is recommended.

    • For larger quantities or in poorly ventilated areas: A full-face respirator with the same cartridge/filter combination or a powered air-purifying respirator (PAPR) should be used.[16]

  • Protocol: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations. Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond the correct use of PPE. A comprehensive plan for all stages of the workflow, from preparation to disposal, is critical.

Experimental Workflow and PPE Selection

The following diagram illustrates the logical flow for selecting appropriate PPE at each stage of handling 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole.

PPE_Workflow PPE Selection Workflow for Handling 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole cluster_prep Preparation & Weighing cluster_handling Experimental Use cluster_cleanup Cleanup & Disposal cluster_ppe Required PPE A Weighing Solid Compound PPE1 Chemical Splash Goggles & Full-Face Shield A->PPE1 PPE2 Chemical-Resistant Gloves (Double-gloved) A->PPE2 PPE3 Chemical-Resistant Lab Coat & Apron A->PPE3 PPE4 NIOSH-Approved Respirator A->PPE4 B Preparing Solutions B->PPE1 B->PPE2 B->PPE3 B->PPE4 C Performing Reactions C->PPE1 C->PPE2 C->PPE3 D Work-up & Purification D->PPE1 D->PPE2 D->PPE3 E Decontamination of Glassware E->PPE1 E->PPE2 E->PPE3 F Waste Disposal F->PPE1 F->PPE2 F->PPE3

Caption: PPE selection workflow for handling 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole.

Step-by-Step Handling Procedures
  • Preparation:

    • Before handling the compound, ensure that a chemical fume hood is certified and functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Don all required PPE as outlined in the table below.

  • Weighing and Transfer:

    • When weighing the solid compound, do so within the chemical fume hood to minimize the risk of inhalation.

    • Use a disposable weighing boat or paper.

    • During transfers, avoid creating dust.

  • Experimental Use:

    • All reactions and manipulations involving 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole must be conducted within a chemical fume hood.

    • Keep containers closed when not in use.

  • Spill Response:

    • In the event of a small spill, use an inert absorbent material to contain it.[19]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.[19]

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole, including used gloves, weighing papers, and absorbent materials, must be collected in a designated hazardous waste container.[19][20]

  • Liquid Waste: All solutions containing the compound should be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.[19]

  • Decontamination: All glassware and equipment that have come into contact with the compound must be decontaminated before being removed from the fume hood. This can be achieved by rinsing with an appropriate solvent, with the rinsate collected as hazardous waste.

  • Professional Disposal: Never dispose of this compound down the drain or in the regular trash. All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[19][20]

Summary of Personal Protective Equipment

PPE CategorySpecificationRationale for Use
Eye/Face Protection Chemical splash goggles. A full-face shield is required for tasks with a high splash potential.[16][17]Protects eyes and face from splashes and aerosols of the potentially irritating and toxic compound.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, Viton). Double-gloving is recommended.[14][16]Prevents dermal absorption of the potentially toxic organophosphorus compound and skin irritation from the pyrazole moiety.
Body Protection Chemical-resistant lab coat or disposable suit. A chemical-resistant apron is recommended for high-splash tasks.[17]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved half-mask or full-face respirator with organic vapor cartridges and P100 particulate filters.[16]Protects against the inhalation of aerosolized solid particles and vapors, which is a primary route of exposure for toxic organophosphorus compounds.[15]

By adhering to these rigorous safety protocols, researchers can confidently work with 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. (2022, September 29). Retrieved from [Link]

  • Organophosphate Poisoning: What It Is, Symptoms & Treatment - Cleveland Clinic. (2024, July 18). Retrieved from [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Chittrakul, S., Sapbamrer, R., & Hongsibsong, S. (2022). Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. Frontiers in Public Health, 10, 1042253. [Link]

  • Pyrazole. (n.d.). Retrieved from [Link]

  • Diphenylphosphoryl azide - Wikipedia. (n.d.). Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. (2022, November 16). Frontiers in Public Health. Retrieved from [Link]

  • DIPHENYLPHOSPHORYL AZIDE - Gelest, Inc. (2015, January 6). Retrieved from [Link]

  • Material Safety Data Sheet - Diphenylphosphoryl azide, 98% - Cole-Parmer. (2004, August 24). Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - PMC. (2023, September 5). Retrieved from [Link]

  • Diphenylphosphoryl azide | C12H10N3O3P | CID 123414 - PubChem. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.